m-PEG4-C6-phosphonic acid ethyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
1-diethoxyphosphoryl-8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O7P/c1-4-25-27(20,26-5-2)19-11-9-7-6-8-10-12-22-15-16-24-18-17-23-14-13-21-3/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDORYGJXMHDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165900 | |
| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2028281-89-0 | |
| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2028281-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of m-PEG4-C6-phosphonic acid ethyl ester?
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG4-C6-phosphonic acid ethyl ester is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation. As a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), this linker bridges a target protein ligand with an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein. Its structure, incorporating a polyethylene (B3416737) glycol (PEG) chain, a hexyl spacer, and a phosphonic acid ethyl ester group, imparts specific physicochemical properties that are advantageous for the development of effective protein degraders. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.
Core Properties
The structural features of this compound contribute to its utility as a PROTAC linker. The methoxy-terminated tetraethylene glycol (m-PEG4) unit enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC molecule.[1][2][3] The C6 alkyl chain provides a spatial separation between the two ligands, which is often critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] The phosphonic acid ethyl ester group can serve as a versatile chemical handle for conjugation to other molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Chemical Formula | C19H41O7P | [5] |
| Molecular Weight | 412.5 g/mol | [5] |
| CAS Number | 2028281-89-0 | |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [6] |
| Purity | ≥98% | [7] |
| XLogP3 (Computed) | -0.4 | [8] |
| Hydrogen Bond Donor Count (Computed) | 0 | [8] |
| Hydrogen Bond Acceptor Count (Computed) | 7 | [8] |
| Rotatable Bond Count (Computed) | 22 | [8] |
| Topological Polar Surface Area (Computed) | 89.8 Ų | [8] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [6] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) group protons (around 3.3 ppm), the ethylene (B1197577) glycol protons (a complex multiplet between 3.5 and 3.7 ppm), the protons of the C6 alkyl chain, and the ethyl ester group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group coupled to phosphorus).
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the PEG chain, the alkyl spacer, and the ethyl ester group.
-
³¹P NMR: A characteristic signal for the phosphonate (B1237965) group would be observed in the ³¹P NMR spectrum.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong C-O-C stretching vibrations from the PEG backbone, C-H stretching vibrations from the alkyl chains, and a P=O stretching vibration from the phosphonate group (typically in the 1250-1200 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs. The following is a generalized experimental protocol for the synthesis of a PROTAC using a PEG-based linker. This protocol should be adapted and optimized for specific target and E3 ligase ligands.
General Protocol for PROTAC Synthesis using a PEG Linker
Step 1: Functionalization of the Linker (if necessary)
The terminal group of the this compound may need to be activated or modified for coupling to the first ligand. For instance, if the ligand has a hydroxyl group, the phosphonic acid ethyl ester could potentially be used directly in a coupling reaction, or it could be hydrolyzed to the phosphonic acid for other types of conjugation.
Step 2: Coupling of the First Ligand to the Linker
-
Dissolve the ligand for either the target protein or the E3 ligase (1 equivalent) and the this compound (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM).
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA, triethylamine).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the resulting ligand-linker conjugate by flash column chromatography.
Step 3: Coupling of the Second Ligand
-
Dissolve the purified ligand-linker conjugate from Step 2 (1 equivalent) and the second ligand (1.1 equivalents) in an appropriate anhydrous solvent.
-
Add a suitable coupling reagent and base, similar to Step 2.
-
Stir the reaction mixture at room temperature or elevated temperature as required.
-
Monitor the reaction for completion.
-
Perform an aqueous work-up and purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Signaling Pathways and Experimental Workflows
The utility of this compound lies within the broader context of targeted protein degradation via the ubiquitin-proteasome system. The PROTAC molecule synthesized using this linker does not directly participate in a signaling pathway in the traditional sense but rather co-opts a cellular degradation pathway.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The development and characterization of a PROTAC synthesized with this compound involves a series of in vitro and in-cell experiments.
Caption: A typical experimental workflow for the design and evaluation of PROTACs.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating features that can enhance solubility and provide optimal spatial orientation, makes it a desirable linker for researchers in drug discovery and chemical biology. The successful application of this linker in the synthesis of potent and selective protein degraders will depend on careful consideration of the specific target protein and E3 ligase, as well as optimization of the conjugation chemistry and linker length. This technical guide provides a foundational understanding of the properties and applications of this compound to aid in these endeavors.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. ADC-linker page 56 | BenchChem [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. m-PEG4-phosphonic acid ethyl ester | C13H29O7P | CID 119058296 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of m-PEG4-C6-phosphonic acid ethyl ester in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the function and mechanism of action of m-PEG4-C6-phosphonic acid ethyl ester within biological systems. It is crucial to understand that this molecule is not a pharmacologically active agent with a direct mechanism of action in the traditional sense. Instead, it serves as a critical chemical linker, specifically a PEG-based linker, in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its role is primarily structural, influencing the physicochemical properties and overall efficacy of the PROTAC molecule. This guide will elucidate the indirect mechanism through which this linker operates by enabling the function of PROTACs, which hijack the cell's natural protein disposal machinery.
The PROTAC Modality: A Paradigm Shift in Targeted Therapy
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular complex responsible for protein catabolism.[5][6]
The Ubiquitin-Proteasome System (UPS)
The UPS is a major pathway for controlled protein degradation in eukaryotic cells. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that covalently attaches ubiquitin, a small regulatory protein, to lysine (B10760008) residues on a substrate protein.[7] This polyubiquitin (B1169507) chain is recognized by the proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the substrate into small peptides.[7] PROTACs effectively hijack this natural process for therapeutic benefit.
The Critical Role of the Linker: More Than Just a Spacer
The linker component of a PROTAC, such as this compound, is a critical determinant of its biological activity. The linker's composition, length, and flexibility profoundly impact the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4]
This compound: A Closer Look
This specific linker possesses two key features:
-
Polyethylene Glycol (PEG) Moiety (m-PEG4): The four repeating ethylene (B1197577) glycol units impart hydrophilicity to the PROTAC molecule.[8] This is particularly important as many POI and E3 ligase ligands are hydrophobic, and the resulting PROTAC can have poor aqueous solubility. The PEG linker enhances solubility, which can improve bioavailability and facilitate administration.[8] The flexibility of the PEG chain also allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[9]
-
C6-phosphonic acid ethyl ester Moiety: This functional group serves as a chemical handle for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. The phosphonate (B1237965) group can also contribute to cellular retention.[10]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts described, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Quantitative Data
As this compound is a component, quantitative data on its direct biological activity is not applicable. Instead, the performance of a PROTAC synthesized with this linker is evaluated. The key metrics are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
The following table presents representative data from published studies on PROTACs with varying PEG linker lengths, illustrating the impact of the linker on degradation efficiency. While a specific example for the this compound linker is not available in the reviewed literature, these data provide a strong indication of the expected performance characteristics.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 500 | > 90 | [4] |
| BRD4 | CRBN | 1-2 PEG units | > 5000 | < 20 | [4] |
| BRD4 | CRBN | 4-5 PEG units | < 500 | > 90 | [4] |
| SMARCA2 | VHL | PEG linker | 300 | 65 | [4] |
| TBK1 | VHL | 12-atom linker | > 1000 | Not observed | [4] |
| TBK1 | VHL | 21-atom linker | 3 | 96 | [4] |
This table is a compilation of representative data and does not reflect experiments conducted with the specific this compound linker.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a linker such as this compound.
Representative PROTAC Synthesis
This protocol describes a standard amide bond formation, a common method for assembling PROTACs. The phosphonic acid ethyl ester group would typically be hydrolyzed to the corresponding carboxylic acid prior to this coupling step.
Objective: To couple a POI-targeting ligand with an amine group to an E3 ligase-recruiting ligand linked to m-PEG4-C6-carboxylic acid.
Materials:
-
POI ligand with a free amine
-
E3 ligase ligand-linker conjugate (pre-formed with m-PEG4-C6-phosphonic acid, then hydrolyzed)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the E3 ligase ligand-linker conjugate (1 equivalent) in anhydrous DMF.
-
Add the POI ligand with a free amine (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Add PyBOP (1.2 equivalents) and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
Characterize the final PROTAC using HRMS and NMR.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Target cell line expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the POI and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation relative to a vehicle-treated control.
Conclusion
This compound does not possess a direct biological mechanism of action. Its function is realized as a critical component of PROTACs, where it serves as a flexible, hydrophilic linker. By enhancing the solubility and enabling the proper spatial orientation of the two active ligands, it facilitates the PROTAC-mediated recruitment of an E3 ubiquitin ligase to a target protein, leading to the protein's degradation via the ubiquitin-proteasome system. The rational design of linkers like this compound is a key aspect of developing effective and drug-like PROTACs for therapeutic applications. Further empirical studies are necessary to determine the optimal linker for any given POI and E3 ligase pair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-peg4-phosphonic acid ethyl ester — TargetMol Chemicals [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2017132103A3 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of m-PEG4-C6-phosphonic acid ethyl ester (CAS Number: 2028281-89-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound identified by CAS number 2028281-89-0, m-PEG4-C6-phosphonic acid ethyl ester. This molecule is a heterobifunctional linker, specifically a polyethylene (B3416737) glycol (PEG)-based linker, commonly utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Core Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data for this specific compound originates from commercial supplier specifications rather than peer-reviewed primary literature. Therefore, some properties like melting and boiling points are not yet characterized in these sources.
| Property | Value | Source |
| CAS Number | 2028281-89-0 | N/A |
| Molecular Formula | C₁₉H₄₁O₇P | [1][2][3] |
| Molecular Weight | 412.50 g/mol | [1][2][3] |
| Exact Mass | 412.25899064 Da | [2][3] |
| Appearance | Liquid | [1] |
| Color | Colorless to light yellow | [1] |
| Density | 1.019 ± 0.06 g/cm³ | [1] |
| Purity | >98% (typical) | [4] |
Role in PROTAC Technology: A Brief Overview
This compound serves as a crucial component in the architecture of PROTACs. PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.
A PROTAC molecule is comprised of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and chemical properties are critical for the successful formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI. The PEG component of this linker enhances water solubility, a beneficial property for drug development.
PROTAC Mechanism of Action
The signaling pathway for PROTAC-mediated protein degradation is a well-understood process. The following diagram illustrates this catalytic cycle.
References
Spectroscopic data (NMR, Mass Spec) for m-PEG4-C6-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of m-PEG4-C6-phosphonic acid ethyl ester, a valuable PEG-based linker for Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values based on analogous structures and a generalized, robust synthesis protocol.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| IUPAC Name | diethyl (2,5,8,11-tetraoxatridecan-13-yl)phosphonate |
| CAS Number | 1872433-73-2[1] |
| Chemical Formula | C13H29O7P[1] |
| Molecular Weight | 328.34 g/mol [1] |
| Structure | CH3O-(CH2CH2O)4-(CH2)2-P(O)(OCH2CH3)2 |
Predicted Spectroscopic Data
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.10 | quintet, J ≈ 7.1 Hz | 4H | -P(O)(OCH₂ CH₃)₂ |
| ~3.65 - 3.55 | m | 16H | -OCH₂CH₂ O- (PEG backbone) |
| ~3.38 | s | 3H | CH₃ O- |
| ~2.05 | m | 2H | -O-CH₂CH₂ -P(O)- |
| ~1.32 | t, J ≈ 7.1 Hz | 6H | -P(O)(OCH₂CH₃ )₂ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~71.9 | -OC H₂CH₂O- (internal PEG) |
| ~70.5 | -OC H₂CH₂O- (internal PEG) |
| ~70.2 | CH₃OC H₂- |
| ~67.0 (d, JCP ≈ 6 Hz) | -O-C H₂CH₂-P(O)- |
| ~61.5 (d, JCP ≈ 6 Hz) | -P(O)(OC H₂CH₃)₂ |
| ~59.0 | C H₃O- |
| ~25.0 (d, JCP ≈ 140 Hz) | -O-CH₂C H₂-P(O)- |
| ~16.5 (d, JCP ≈ 6 Hz) | -P(O)(OCH₂C H₃)₂ |
Predicted ³¹P NMR Data (CDCl₃, 162 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~28 - 32 | s | P (O)(OEt)₂ |
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 329.17 | [M+H]⁺ |
| 351.15 | [M+Na]⁺ |
| 679.32 | [2M+Na]⁺ |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be effectively achieved via the Michaelis-Arbuzov reaction. This well-established method involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide[2][3][4][5].
Materials and Reagents
-
1-Bromo-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane (m-PEG4-Br)
-
Triethyl phosphite
-
Toluene (B28343), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Reaction Scheme
Caption: Michaelis-Arbuzov reaction for the synthesis of the target compound.
Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of inert gas.
-
Reagent Addition: The flask is charged with 1-Bromo-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane (1.0 eq). Anhydrous toluene is added to dissolve the starting material. Triethyl phosphite (1.2 eq) is added to the dropping funnel.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C). The triethyl phosphite is added dropwise over 30 minutes. The reaction is maintained at reflux and monitored by Thin Layer Chromatography (TLC) or ¹H NMR for the disappearance of the starting material (typically 12-24 hours).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity (e.g., to 100% ethyl acetate), is typically effective.
-
Characterization: The purified fractions are combined, and the solvent is evaporated to yield this compound as a colorless to pale yellow oil. The product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry to confirm its identity and purity.
Application in PROTAC Technology
As a PROTAC linker, this compound connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing a flexible linker.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The provided experimental protocol, based on the reliable Michaelis-Arbuzov reaction, offers a clear pathway for its preparation. The predicted spectroscopic data serves as a valuable reference for the characterization of the synthesized compound, facilitating its use in the development of novel PROTAC-based therapeutics.
References
- 1. m-PEG4-phosphonic acid ethyl ester | C13H29O7P | CID 119058296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
An In-depth Technical Guide to PEGylated Phosphonic Acids: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core literature surrounding PEGylated phosphonic acids, focusing on their synthesis, characterization, and applications in drug delivery and surface modification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key concepts.
Introduction to PEGylated Phosphonic Acids
Poly(ethylene glycol) (PEG) is a biocompatible and water-soluble polymer widely utilized in the biomedical field to enhance the stability and pharmacokinetic profiles of therapeutic agents and nanoparticles.[1] The phosphonic acid moiety serves as an effective anchoring group, binding strongly to metallic surfaces and nanoparticles, which improves their stability in various environments, including aqueous solutions and biological media.[1][2] The combination of these two functionalities in PEGylated phosphonic acids has led to significant advancements in areas such as drug delivery, particularly for bone targeting, and the surface modification of nanoparticles to improve their physicochemical properties and biocompatibility.[3][4]
Phosphonate (B1237965) PEG linkers are instrumental in covalently attaching drugs or other molecules to proteins or peptides, enabling the targeted delivery of therapeutics.[3] The phosphonate group's ability to form stable bonds with metal ions like calcium makes it particularly useful for targeting tissues with high mineral content, such as bone.[3] This has led to the development of PEGylated bisphosphonates for the treatment of bone diseases like osteoporosis and bone metastases.[5][6] Furthermore, the chelating properties of the phosphonate group are leveraged in the creation of contrast agents for medical imaging techniques like MRI and PET.[3][7]
Synthesis and Characterization
The synthesis of PEGylated phosphonic acids can be achieved through several routes. A common method involves the reaction of a PEG derivative with a phosphonate-containing molecule. For instance, a hetero-bifunctional PEG, bearing both a hydroxyl and a phosphonic acid group, can be synthesized for further functionalization.[1][2] Another approach is the Michaelis-Arbuzov reaction, where a PEG halide reacts with a trialkyl phosphite (B83602), followed by dealkylation to yield the phosphonic acid.[8] A one-pot procedure using tris(trimethylsilyl) phosphite offers a milder alternative to traditional methods.[8]
The characterization of PEGylated phosphonic acids and their conjugates is crucial to ensure their quality and performance. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): To confirm the chemical structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of nanoparticle formulations.[2]
-
Zeta Potential Measurement: To assess the surface charge and stability of nanoparticles in suspension.[2]
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto a surface.
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the literature on PEGylated phosphonic acids and their applications.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle Formulation | Core Material | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| PEG(5)-BP-USPIOs | Iron Oxide | 5000 | 24 ± 3 | -1.24 | [2] |
| PEG-coated IONPs | Iron Oxide | 500, 2000, 5000 | Varies with PEG concentration | Not Reported | [1] |
| PEG-Asp-Lipo | Liposome | 2000 | ~120 | -35 | [9] |
Table 2: In Vivo Performance of PEGylated Formulations
| Formulation | Animal Model | Administration Route | Bioavailability (%) | Key Finding | Reference |
| PEG-alendronate | Rat | Intrapulmonary | ~44 | Similar efficacy to alendronate with reduced pulmonary damage. | [10] |
| PEG(2)-Asp(33)-Lipo | Mouse | Intravenous | Not Applicable | ~24.6% of injected dose accumulated in bone after 360 min. | [9] |
| BP-PEG-Au NPs | Mouse | Intramammary | Not Applicable | 5-fold greater binding to hydroxyapatite (B223615) compared to non-targeted NPs. | [11] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a PEGylated phosphonic acid and its use in coating iron oxide nanoparticles.
Synthesis of (PEG-4-oxobutyl)phosphonic acid
This protocol is adapted from the synthesis of a phosphonate linker for PEGylation of iron oxide nanoparticles.[1][9]
Materials:
-
Methyl 4-bromobutyrate
-
Triethylphosphite
-
Sodium hydroxide (B78521) (NaOH)
-
Poly(ethylene glycol) methyl ether (mPEG, MW 500, 2000, or 5000 Da)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Bromotrimethylsilane (TMS-Br)
-
Methanol (MeOH)
Procedure:
-
Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate: React methyl 4-bromobutyrate with triethylphosphite at 160°C overnight.
-
Hydrolysis to 4-(diethoxyphosphoryl)butanoic acid: Treat the product from step 1 with NaOH in water at room temperature for 4 hours.
-
PEGylation: React the acid from step 2 with mPEG in the presence of DCC and DMAP in dichloromethane at room temperature overnight.
-
Deprotection to Phosphonic Acid: Treat the PEGylated product with TMS-Br at 0°C overnight, followed by methanolysis at 0°C for 4 hours to yield the final (PEG-4-oxobutyl)phosphonic acid.
Coating of Iron Oxide Nanoparticles with PEG-Phosphonic Acid
This protocol describes a general method for the surface modification of commercially available iron oxide nanoparticles (IONPs).[1]
Materials:
-
Commercial iron oxide nanoparticles (e.g., EMG1200 - hydrophobic, or EMG308 - hydrophilic)
-
(PEG-4-oxobutyl)phosphonic acid (synthesized as described above)
-
Dichloromethane (for hydrophobic IONPs) or distilled water (for hydrophilic IONPs)
-
Methanol
Procedure:
-
Prepare IONP dispersion: Disperse the hydrophobic IONPs in dichloromethane or the hydrophilic IONPs in distilled water by sonication.
-
Prepare PEG-phosphonic acid solution: Dissolve the (PEG-4-oxobutyl)phosphonic acid in the corresponding solvent (dichloromethane or water) with the addition of methanol.
-
Ligand Exchange: Add the PEG-phosphonic acid solution to the IONP dispersion.
-
Sonication: Sonicate the reaction mixture for 1-hour intervals, with 1-hour breaks in between, repeated three times.
-
Overnight Reaction: Allow the mixture to react overnight at room temperature.
-
Purification: Purify the PEGylated IONPs by methods such as dialysis or size exclusion chromatography to remove excess unbound PEG-phosphonic acid.
Visualizing Key Concepts and Pathways
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to PEGylated phosphonic acids.
General Structure of a PEGylated Phosphonic Acid
Caption: General chemical structure of a PEGylated phosphonic acid.
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for nanoparticle functionalization with PEG-phosphonic acid.
Mechanism of Action of Nitrogen-Containing Bisphosphonates on Osteoclasts
Caption: Signaling pathway of N-bisphosphonate action in osteoclasts.
Bone Targeting Logic with PEGylated Bisphosphonates
Caption: Logical flow of bone targeting using a PEG-bisphosphonate conjugate.
References
- 1. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of bisphosphonate effects on osteoclasts, tumor cell growth, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. m-PEG9-phosphonic acid | Benchchem [benchchem.com]
- 9. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]
- 10. Development of polyethylene glycol-conjugated alendronate, a novel nitrogen-containing bisphosphonate derivative: evaluation of absorption, safety, and effects after intrapulmonary administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of m-PEG4-C6-phosphonic acid ethyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of m-PEG4-C6-phosphonic acid ethyl ester as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the strategic considerations for its use, detailed experimental protocols for conjugation, and methods for characterization of the resulting PROTAC molecules.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.
The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase. The composition and length of the linker affect the PROTAC's solubility, cell permeability, and overall pharmacokinetic properties. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility. The this compound linker offers a unique combination of a PEG chain for improved physicochemical properties and a phosphonate (B1237965) group that can be utilized for specific conjugation strategies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound linker is provided in the table below. These properties are important for considering its handling, reactivity, and impact on the final PROTAC molecule.
| Property | Value | Source |
| Molecular Weight | 412.50 g/mol | [1] |
| Molecular Formula | C19H41O7P | [2] |
| Appearance | Colorless to light yellow oil | Varies by supplier |
| Solubility | Soluble in DMSO, DCM, and other common organic solvents | [3] |
Strategic Approaches for Incorporating this compound into PROTACs
There are two primary strategies for incorporating the this compound linker into a PROTAC, depending on the desired synthetic route and the available functional groups on the POI and E3 ligase ligands.
-
Functionalization of the Methoxy-PEG Terminus: The terminal methoxy (B1213986) group can be chemically converted into a reactive functional group, such as an amine or a carboxylic acid, for subsequent coupling to either the POI or E3 ligase ligand.
-
Utilization of the Phosphonate Terminus: The diethyl phosphonate can be hydrolyzed to a phosphonic acid, which can then be coupled to an amine-containing ligand.
The choice of strategy will depend on the overall synthetic plan and the chemical nature of the ligands to be conjugated.
Experimental Protocols
The following protocols provide detailed methodologies for the two main strategies of utilizing the this compound linker.
Protocol 1: Functionalization of the Methoxy-PEG Terminus and Subsequent Conjugation
This protocol describes a two-stage process: first, the conversion of the terminal methoxy group to a more reactive functional group (amine or carboxylic acid), and second, the conjugation of the functionalized linker to a ligand.
Stage 1A: Conversion of Terminal Methoxy Group to Amine
This procedure is adapted from established methods for the conversion of PEG hydroxyl end-groups to amines.[4] Since the starting material is a methoxy-PEG, an initial demethylation step to reveal the terminal hydroxyl group is required, followed by conversion to an amine.
Materials:
-
This compound
-
Boron tribromide (BBr3) solution in dichloromethane (B109758) (DCM)
-
Anhydrous DCM
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (B81097) (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Demethylation: Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C and slowly add BBr3 solution (1.2 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by carefully adding saturated NaHCO3 solution. Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure to obtain the hydroxyl-terminated linker.
-
Mesylation: Dissolve the hydroxyl-terminated linker (1.0 eq) in anhydrous DCM and cool to 0 °C. Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq). Stir the reaction at 0 °C for 2 hours. Monitor by TLC or LC-MS. Upon completion, wash the reaction mixture with cold water and brine, dry the organic layer over MgSO4, and concentrate to yield the mesylated linker.
-
Azidation: Dissolve the mesylated linker (1.0 eq) in anhydrous DMF and add NaN3 (3.0 eq). Heat the reaction to 80 °C and stir for 12-16 hours. Monitor by TLC or LC-MS. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate to give the azido-linker.
-
Reduction to Amine (Staudinger Reaction): Dissolve the azido-linker (1.0 eq) in a mixture of THF and water (4:1). Add PPh3 (1.5 eq) and stir the reaction at room temperature for 8-12 hours. Monitor by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the amine-functionalized linker.
Stage 1B: Conversion of Terminal Methoxy Group to Carboxylic Acid
This procedure is based on the oxidation of the terminal alcohol, obtained after demethylation, to a carboxylic acid.
Materials:
-
Hydroxyl-terminated PEG4-C6-phosphonic acid ethyl ester (from Protocol 1, step 1)
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Sodium bisulfite
-
Diethyl ether
Procedure:
-
Oxidation: Dissolve the hydroxyl-terminated linker (1.0 eq) in acetone and cool to 0 °C. Slowly add Jones reagent dropwise until a persistent orange color is observed. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Quenching and Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Add water and extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bisulfite solution and brine. Dry the organic layer over MgSO4 and concentrate to obtain the carboxylic acid-functionalized linker.
Stage 2: Amide Coupling of the Functionalized Linker to a Ligand
This protocol describes the coupling of the amine or carboxylic acid-functionalized linker to a ligand containing a complementary functional group.
Materials:
-
Amine or Carboxylic acid-functionalized linker
-
Ligand (with carboxylic acid or amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
Coupling Reaction:
-
If coupling a carboxylic acid-linker with an amine-ligand: Dissolve the carboxylic acid-linker (1.0 eq), amine-ligand (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
If coupling an amine-linker with a carboxylic acid-ligand: Dissolve the amine-linker (1.0 eq), carboxylic acid-ligand (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 solution and brine. Dry the organic layer over MgSO4, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to obtain the linker-ligand conjugate.
Protocol 2: Utilization of the Phosphonate Terminus
This protocol describes the hydrolysis of the diethyl phosphonate to a phosphonic acid, followed by coupling to an amine-containing ligand.
Stage 1: Hydrolysis of Diethyl Phosphonate to Phosphonic Acid
This procedure is based on acidic hydrolysis of the phosphonate ester.[5][6]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane or water
Procedure:
-
Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of dioxane and concentrated HCl (1:1).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction by ³¹P NMR spectroscopy to observe the disappearance of the diethyl phosphonate signal and the appearance of the phosphonic acid signal.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl. The resulting phosphonic acid-linker can be used in the next step, often without further purification.
Stage 2: Coupling of Phosphonic Acid to an Amine-Containing Ligand
This protocol utilizes a coupling reagent to form a phosphonamidate bond between the phosphonic acid-linker and an amine-containing ligand.
Materials:
-
Phosphonic acid-linker
-
Amine-containing ligand
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Activation: Dissolve the phosphonic acid-linker (1.0 eq), EDC (1.5 eq), and NHS (or HOBt) (1.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 1-2 hours to activate the phosphonic acid.
-
Coupling: Add the amine-containing ligand (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS and ³¹P NMR.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over MgSO4, concentrate, and purify by column chromatography or preparative HPLC.
Quantitative Data Summary
The following table provides representative data for the synthesis of a PROTAC using a PEG-based linker. Note that yields and reaction times will vary depending on the specific ligands and reaction conditions used.
| Step | Reaction | Reagents | Typical Yield (%) | Typical Reaction Time (h) |
| Protocol 1 | ||||
| Stage 1A | Demethylation | BBr3 | 70-85 | 4-6 |
| Mesylation | MsCl, TEA | >90 | 2 | |
| Azidation | NaN3 | 80-95 | 12-16 | |
| Reduction | PPh3 | 75-90 | 8-12 | |
| Stage 1B | Oxidation | Jones Reagent | 60-80 | 2-4 |
| Stage 2 | Amide Coupling | HATU, DIPEA | 50-80 | 4-12 |
| Protocol 2 | ||||
| Stage 1 | Hydrolysis | Conc. HCl | >90 (crude) | 12-24 |
| Stage 2 | Phosphonamidate Coupling | EDC, NHS, DIPEA | 30-60 | 12-24 |
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis using this compound (Protocol 1)
Caption: Synthetic workflow for PROTAC synthesis via linker functionalization.
Conclusion
The this compound is a versatile linker for PROTAC synthesis, offering opportunities for strategic design and development of novel protein degraders. The protocols outlined in these application notes provide a foundation for researchers to incorporate this linker into their synthetic schemes. Successful PROTAC synthesis will depend on careful optimization of reaction conditions and purification methods for the specific ligands being utilized.
References
- 1. researchgate.net [researchgate.net]
- 2. polysciences.com [polysciences.com]
- 3. Methoxy PEGs for PEGylation - JenKem Technology [jenkemusa.com]
- 4. mdpi.com [mdpi.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification using m-PEG4-C6-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in the development of advanced materials for biomedical applications, including drug delivery systems, biosensors, and medical implants. The functionalization of surfaces with biocompatible linkers can significantly enhance their performance by improving solubility, reducing non-specific protein adsorption, and providing anchor points for the conjugation of bioactive molecules. m-PEG4-C6-phosphonic acid ethyl ester is a hetero-bifunctional linker molecule featuring a phosphonic acid ester group for strong anchoring to various metal oxide surfaces and a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain to impart hydrophilicity and bio-inertness.
The phosphonic acid moiety forms a stable, covalent-like bond with a wide range of metal oxides such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). The short PEG chain (n=4) creates a hydrophilic layer that can reduce protein fouling and improve the biocompatibility of the modified surface. These characteristics make this compound a valuable tool for researchers in drug development and materials science.
This document provides detailed protocols for the formation of self-assembled monolayers (SAMs) of this compound on metal oxide surfaces and subsequent characterization and application.
Data Presentation: Expected Surface Properties
Due to the limited availability of specific quantitative data for this compound, the following table summarizes expected values based on studies of similar short-chain PEG-phosphonic acids and alkylphosphonic acids on metal oxide surfaces. These values should be considered as representative and may vary depending on the specific substrate, deposition conditions, and measurement technique.
| Surface Characteristic | Unmodified Metal Oxide | Modified with this compound |
| Water Contact Angle (θ) | 10° - 40° (hydrophilic) | 40° - 70° (more hydrophobic than clean oxide, but still wettable) |
| Monolayer Thickness | N/A | ~1.5 - 2.5 nm |
| XPS: P 2p Binding Energy | N/A | ~133 - 134 eV |
| XPS: C 1s (C-O) Binding Energy | N/A | ~286.5 eV |
| Protein Adsorption | High | Significantly Reduced |
Experimental Protocols
Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Surfaces
This protocol describes the deposition of this compound from a solution to form a self-assembled monolayer on a metal oxide substrate.
Materials:
-
This compound
-
Substrate with a metal oxide surface (e.g., TiO₂, ZrO₂, Al₂O₃, ITO-coated glass)
-
Anhydrous solvent (e.g., ethanol, isopropanol (B130326), or toluene)
-
Deionized water
-
Nitrogen gas stream
-
Beakers and petri dishes
-
Sonicator
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the metal oxide substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
To enhance surface reactivity, the substrate can be treated with UV-Ozone or an oxygen plasma for 5-10 minutes immediately before use. This process removes organic contaminants and increases the density of surface hydroxyl groups.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent. The choice of solvent can influence the quality of the SAM. Ethanol and isopropanol are commonly used for phosphonic acids.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the prepared solution in a clean beaker.
-
Incubate for 12-24 hours at room temperature. To promote the formation of a well-ordered monolayer, the process can be carried out in an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to minimize water contamination.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the modified substrate under a gentle stream of nitrogen gas.
-
-
(Optional) Thermal Annealing:
-
To improve the stability and ordering of the monolayer, the coated substrate can be annealed at 80-120°C for 1-2 hours in a vacuum oven or under an inert atmosphere.
-
Protocol 2: Surface Characterization
This protocol outlines common techniques to verify the successful formation and quality of the this compound monolayer.
A. Water Contact Angle Goniometry:
-
Purpose: To assess the change in surface hydrophobicity upon monolayer formation.
-
Procedure:
-
Place a small droplet (1-5 µL) of deionized water on the unmodified and modified substrate surfaces.
-
Measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact point.
-
A successful modification should result in an increase in the water contact angle compared to the clean metal oxide surface, indicating the presence of the organic layer.
-
B. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the modified surface, confirming the presence of the phosphonate (B1237965) and PEG components.
-
Procedure:
-
Acquire survey scans to identify the elements present on the surface. Look for the appearance of Phosphorus (P) and an increase in the Carbon (C) signal on the modified surface.
-
Acquire high-resolution spectra for the P 2p, C 1s, and O 1s regions.
-
The P 2p spectrum should show a peak around 133-134 eV, characteristic of a phosphonate group bound to a metal oxide.
-
The C 1s spectrum can be deconvoluted to show a component at approximately 286.5 eV, corresponding to the C-O bonds of the PEG chain.
-
The O 1s spectrum will show contributions from the metal oxide substrate and the P-O and C-O bonds of the linker.
-
-
Protocol 3: Application - Immobilization of Biomolecules (Conceptual)
The terminal methoxy (B1213986) group of the this compound provides a bio-inert surface. For bioconjugation, a version of the linker with a reactive terminal group (e.g., -NHS ester, -alkyne, -azide) would be required. The following is a conceptual protocol for immobilizing an amine-containing biomolecule to a surface modified with a hypothetical NHS-ester terminated PEG-phosphonic acid.
Materials:
-
Surface modified with NHS-PEG-phosphonic acid
-
Amine-containing biomolecule (e.g., protein, peptide, or amine-modified oligonucleotide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M ethanolamine (B43304) or glycine (B1666218) solution)
-
Incubation chamber
Procedure:
-
Biomolecule Solution Preparation:
-
Dissolve the amine-containing biomolecule in PBS to the desired concentration (e.g., 0.1-1 mg/mL).
-
-
Immobilization:
-
Pipette the biomolecule solution onto the NHS-activated surface.
-
Incubate in a humidified chamber for 1-4 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Gently rinse the surface with PBS to remove non-covalently bound biomolecules.
-
-
Quenching:
-
Immerse the surface in the quenching solution for 30 minutes to deactivate any unreacted NHS-ester groups.
-
-
Final Washing:
-
Rinse the surface again with PBS and then with deionized water.
-
Dry the surface under a gentle stream of nitrogen.
-
Visualizations
Caption: Workflow for surface modification using this compound.
Caption: Interaction of the linker with the surface and its effect on biological entities.
Application of m-PEG4-C6-phosphonic acid ethyl ester in Targeted Drug Delivery
Application Note
Introduction
m-PEG4-C6-phosphonic acid ethyl ester is a heterobifunctional molecule featuring a phosphonic acid ethyl ester group, a hexyl (C6) spacer, and a tetraethylene glycol (PEG4) chain with a terminal methoxy (B1213986) group. This unique structure makes it a valuable tool in the field of targeted drug delivery, particularly for bone-targeting applications. The phosphonate (B1237965) moiety serves as a bone-homing agent due to its high affinity for hydroxyapatite (B223615), the primary mineral component of bone tissue. The PEG linker enhances solubility and provides steric shielding, which can improve the pharmacokinetic profile of the conjugated drug by reducing renal clearance and minimizing uptake by the reticuloendothelial system, thereby prolonging circulation time.[1] The terminal group can be modified for conjugation to various therapeutic agents.
Principle of Bone Targeting
The targeted delivery of drugs to bone tissue is a critical strategy for treating bone-related diseases such as osteoporosis, osteosarcoma, and bone metastases.[2] The principle behind using phosphonate-containing molecules for this purpose lies in the strong chelating interaction between the phosphonate groups and the calcium ions present in the hydroxyapatite matrix of bone.[2][3] This high binding affinity allows for the accumulation of the drug conjugate at sites of active bone remodeling, where the mineral is more exposed.[3]
Applications
The primary application of this compound and similar structures is in the development of bone-targeted drug delivery systems. By conjugating therapeutic agents (e.g., anticancer drugs, anti-inflammatory agents, or antibiotics) to this linker, it is possible to increase the local concentration of the drug at the bone site, thereby enhancing therapeutic efficacy while reducing systemic toxicity.[2] While this compound is also described as a PROTAC (Proteolysis Targeting Chimera) linker, its phosphonate group strongly suggests a utility in bone-targeting applications.[4]
Quantitative Data Summary
Table 1: Binding Affinity of Phosphonates to Apatite
This table presents the Langmuir binding affinity constants (KL) for several bisphosphonates to synthetic hydroxyapatite (HAP) and carbonated apatite (CAP), which more closely mimics natural bone mineral.[5] A higher KL value indicates a stronger binding affinity.
| Compound | Apatite Type | Binding Affinity Constant (KL) (x 106 M-1) |
| Zoledronate | HAP | 3.10 |
| CAP | 1.23 | |
| Alendronate | HAP | 2.65 |
| CAP | 0.22 | |
| Risedronate | HAP | 2.73 |
| CAP | 0.043 |
Table 2: In Vivo Bone Uptake of Radiolabeled Bisphosphonate Conjugates
This table shows the percentage of the injected dose (%ID) of 99mTc-labeled bisphosphonate conjugates found in the bone of mice at a specific time point post-injection, demonstrating the in vivo bone-targeting efficiency.[6]
| Conjugate | Time Post-Injection (hours) | Bone Uptake (%ID) |
| 99mTc-DTPA-Bisphosphonate | 8 | 13.6 |
| 99mTc-5-Fluorouracil-Bisphosphonate | 8 | 17.1 |
Table 3: Pharmacokinetics of a PEGylated Liposomal Formulation
This table illustrates the impact of a PEGylated liposomal formulation on the pharmacokinetic parameters of a drug (CPD100) in mice, showing prolonged circulation and reduced clearance.[7]
| Formulation | Circulation Half-life (t1/2) (hours) | Area Under the Curve (AUC) (μg·h/mL) | Clearance (mL/h/kg) |
| CPD100 (Free Drug) | ~0.44 | 33 | 916 |
| CPD100 Li (Non-PEGylated Liposome) | 5.5 | 56 | - |
| CPD100 PEGLi (PEGylated Liposome) | 9.5 | 170 | - |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the application of this compound in targeted drug delivery. These are generalized protocols based on standard methodologies in the field.
Protocol 1: Conjugation of a Therapeutic Agent to this compound
This protocol describes a general method for conjugating a drug containing a reactive functional group (e.g., a primary amine) to a derivative of this compound that has been activated with an NHS ester.
Materials:
-
This compound derivative with a terminal NHS ester
-
Therapeutic agent with a primary amine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve the NHS ester derivative of this compound in anhydrous DMF.
-
Dissolve the therapeutic agent in anhydrous DMF.
-
Add the therapeutic agent solution to the linker solution in a 1:1.2 molar ratio (drug:linker).
-
Add TEA or DIPEA (2-3 equivalents relative to the drug) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting conjugate using preparative HPLC.
-
Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: In Vitro Hydroxyapatite Binding Assay
This protocol is used to quantify the binding affinity of the phosphonate-containing conjugate to hydroxyapatite, the mineral component of bone.[8]
Materials:
-
Hydroxyapatite (HA) powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
The phosphonate-drug conjugate
-
A UV-Vis spectrophotometer or fluorescence plate reader (depending on the drug's properties)
-
Centrifuge
Procedure:
-
Prepare a stock solution of the phosphonate-drug conjugate in PBS.
-
Prepare a series of dilutions of the conjugate in PBS.
-
Weigh a fixed amount of HA powder (e.g., 10 mg) into several microcentrifuge tubes.
-
Add a fixed volume (e.g., 1 mL) of each conjugate dilution to the tubes containing HA powder.
-
Include a control tube with HA powder and PBS only.
-
Incubate the tubes at 37°C with gentle shaking for a predetermined time (e.g., 2 hours) to reach binding equilibrium.
-
Centrifuge the tubes to pellet the HA powder.
-
Carefully collect the supernatant.
-
Measure the concentration of the unbound conjugate in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy, based on the properties of the conjugated drug.
-
Calculate the amount of bound conjugate by subtracting the unbound amount from the initial amount.
-
Plot the amount of bound conjugate versus the concentration of the unbound conjugate and fit the data to a binding isotherm (e.g., Langmuir model) to determine the binding affinity constant.
Protocol 3: In Vivo Biodistribution Study
This protocol describes a typical in vivo study to determine the tissue distribution of the drug conjugate in an animal model. This often requires radiolabeling of the conjugate.
Materials:
-
Phosphonate-drug conjugate (radiolabeled, e.g., with 125I, 111In, or 99mTc)
-
Animal model (e.g., BALB/c mice)
-
Saline solution for injection
-
Gamma counter
-
Animal anesthesia and euthanasia supplies
Procedure:
-
Synthesize a radiolabeled version of the phosphonate-drug conjugate.
-
Administer a known amount of the radiolabeled conjugate to a cohort of mice via intravenous (tail vein) injection.
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of the animals.
-
Harvest major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone - typically femur or tibia).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the extent of bone targeting and the clearance profile of the conjugate.
Visualizations
Caption: Mechanism of bone targeting using the phosphonate conjugate.
Caption: General experimental workflow for developing a bone-targeted drug.
Caption: Conceptual signaling pathway modulation by a delivered drug.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting anti-cancer agents to bone using bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical investigations of drug and radionuclide conjugates of bisphosphonates for the treatment of metastatic bone cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of pegylated and non-pegylated liposomal formulation for the delivery of hypoxia activated vinblastine-N-oxide for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG4-C6-phosphonic acid ethyl ester in Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They have become a cornerstone in surface engineering, finding applications in diverse fields such as biosensors, medical implants, and drug delivery systems. Phosphonic acid-based SAMs, in particular, have garnered significant attention due to their ability to form robust, well-defined layers on a variety of metal oxide surfaces, including titanium oxide, aluminum oxide, and silicon oxide.[1][2][3][4] These phosphonate-based SAMs often exhibit superior thermal and hydrolytic stability compared to their thiol and silane (B1218182) counterparts, making them ideal for applications in biological environments.[1][5][6]
The m-PEG4-C6-phosphonic acid ethyl ester is a bifunctional molecule designed for SAM formation. The phosphonic acid headgroup serves as a stable anchor to the metal oxide surface, while the methoxy-terminated polyethylene (B3416737) glycol (PEG) chain provides a protein-resistant and biocompatible interface. The C6 alkyl spacer enhances the packing and order of the monolayer. This application note provides a detailed protocol for the formation of SAMs using this compound and methods for their characterization.
Data Presentation
Due to the lack of specific experimental data in the public domain for this compound, the following table presents typical quantitative data obtained for similar alkyl- and PEG-phosphonic acid SAMs on oxide surfaces. This data is provided as a reference for expected outcomes.
| Parameter | Typical Value | Substrate(s) | Characterization Method | Reference |
| Layer Thickness | 1.5 - 2.5 nm | SiO2/Si | X-ray Reflectivity, Ellipsometry | [7] |
| Water Contact Angle (Static) | 40° - 60° | TiO2, Al2O3 | Contact Angle Goniometry | [4] |
| Surface Coverage | 0.6 - 0.9 nmol/cm² | SiO2/Si | Quartz Crystal Microbalance (QCM) | [7] |
| Alkyl Chain Tilt Angle | 30° - 45° | SiO2/Si | NEXAFS Spectroscopy | [2][8] |
| PEG Density | 0.2 - 0.5 chains/nm² | Metal Oxides | Not Specified | [9] |
Experimental Protocols
The following protocols are generalized from established procedures for forming phosphonic acid-based SAMs on oxide surfaces.[1][4][7] Researchers should optimize these protocols for their specific substrates and applications.
Substrate Preparation
Proper cleaning and preparation of the substrate are critical for the formation of a high-quality SAM.
Materials:
-
Substrates (e.g., silicon wafers with native oxide, titanium-coated slides, alumina (B75360) substrates)
-
Deionized (DI) water
-
Ethanol (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen or Argon gas stream
-
UV-Ozone cleaner (optional)
Procedure:
-
Sonciate the substrates in a sequence of acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
For silicon-based substrates, an optional piranha etch can be performed to create a fresh, hydroxylated oxide layer. Immerse the substrates in freshly prepared piranha solution for 15-30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates again under a stream of nitrogen or argon gas.
-
Alternatively, or in addition, treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and generate a hydrophilic surface.
SAM Formation
This protocol describes the formation of the SAM from a solution of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)
-
Clean, dry glassware
-
Prepared substrates
Procedure:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.
-
Immerse the cleaned and dried substrates into the phosphonic acid solution. Ensure the entire surface is in contact with the solution.
-
Incubate the substrates in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrates from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen or argon gas.
-
For some phosphonic acids, a thermal annealing step (e.g., 120-140°C for 24-48 hours) can improve the order and stability of the monolayer.[1][7] This step should be tested for its effect on the PEG chain.
Characterization of the SAM
Several surface-sensitive techniques can be used to verify the formation and quality of the SAM.
-
Contact Angle Goniometry: To confirm the change in surface wettability. A successful SAM formation should result in a decrease in the water contact angle due to the hydrophilic nature of the PEG chains.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The presence of phosphorus (P 2p peak) and changes in the carbon (C 1s) and oxygen (O 1s) spectra will confirm the presence of the phosphonic acid monolayer.[1][4]
-
Ellipsometry or X-ray Reflectivity: To measure the thickness of the formed monolayer.[7]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and ensure a smooth, uniform coating.[4]
Visualizations
The following diagrams illustrate the key processes involved in the formation and structure of this compound SAMs.
Caption: Experimental workflow for the formation and characterization of SAMs.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
- 8. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation with m-PEG4-C6-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG4-C6-phosphonic acid ethyl ester in bioconjugation. This heterobifunctional linker, featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal phosphonic acid ethyl ester, is a versatile tool for the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and bone-targeting drug conjugates. The PEG spacer enhances solubility and pharmacokinetic properties, while the phosphonate (B1237965) group serves as a bioisostere for phosphate (B84403) or as a targeting moiety for bone tissue.[1][2][3]
Section 1: Application in PROTAC Synthesis
The this compound can be incorporated as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][5] PROTACs consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's length and composition are critical for the efficacy of the PROTAC.[6]
Application Example: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. The PROTAC will utilize JQ1 as the BRD4 ligand and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand, connected via the m-PEG4-C6-phosphonic acid linker.
Experimental Workflow for BRD4-Targeting PROTAC Synthesis
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Detailed Experimental Protocol: BRD4-Targeting PROTAC Synthesis
Materials:
-
This compound
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
JQ1-amine derivative
-
Pomalidomide-amine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase HPLC system
-
LC-MS and NMR instruments
Protocol:
-
Step 1: Deprotection of the Phosphonic Acid Ethyl Ester (McKenna Reaction) a. Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0°C and add TMSBr (2.2 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Evaporate the solvent under reduced pressure. f. Add MeOH to the residue and stir for 1 hour to effect methanolysis of the silyl (B83357) ester. g. Evaporate the MeOH to yield the deprotected m-PEG4-C6-phosphonic acid. Use this directly in the next step.
-
Step 2: Conjugation to JQ1-amine a. Dissolve the deprotected linker from Step 1 (1.0 eq) and JQ1-amine (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by LC-MS. e. Upon completion, the reaction mixture containing the JQ1-PEG4-phosphonic acid intermediate is used in the next step.
-
Step 3: Conjugation to Pomalidomide-amine a. To the reaction mixture from Step 2, add Pomalidomide-amine (1.0 eq), additional HATU (1.2 eq), and DIPEA (2.0 eq). b. Stir the reaction at room temperature for 12-16 hours. c. Monitor the formation of the final PROTAC by LC-MS.
-
Step 4: Purification and Characterization a. Purify the crude PROTAC using preparative reverse-phase HPLC. b. Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
Quantitative Data: BRD4 Degradation
The efficacy of BRD4-targeting PROTACs is typically assessed by measuring the reduction in BRD4 protein levels in cancer cell lines. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key parameters.
| PROTAC Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG4-based | 22Rv1 | 1.8 | >95 | [7] |
| PEG3-based | HeLa | 30 | ~90 | [8] |
| Alkyl chain | MCF7 | 10-100 | >90 | [8] |
Protocol: Western Blot for BRD4 Degradation
This protocol details the steps to quantify BRD4 protein levels in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: a. Seed a human cancer cell line (e.g., HeLa or 22Rv1) in 6-well plates and culture overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST. c. Incubate with a primary antibody against BRD4 overnight at 4°C. d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate and image the blot. f. Normalize BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).
Section 2: Application in Bone-Targeting Drug Delivery
The phosphonate group has a high affinity for hydroxyapatite, the main mineral component of bone.[9][10] This property can be exploited to deliver therapeutic agents specifically to bone tissue, which is particularly relevant for treating bone cancers and metastases.[11][12]
Application Example: Synthesis of a Bone-Targeting Doxorubicin (B1662922) Conjugate
This protocol describes the synthesis of a doxorubicin conjugate for targeted delivery to bone, using m-PEG4-C6-phosphonic acid as the targeting linker.
Experimental Workflow for Bone-Targeting Doxorubicin Conjugate Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. An in vitro assay to measure targeted drug delivery to bone mineral - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG4-C6-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of nanoparticles using m-PEG4-C6-phosphonic acid ethyl ester. The primary focus is on metal oxide nanoparticles, such as iron oxide, due to the strong binding affinity of the phosphonic acid group to these materials. The protocols cover the essential hydrolysis of the ethyl ester to the active phosphonic acid, the subsequent nanoparticle coating procedure, and methods for characterization and stability assessment.
Introduction to this compound
This compound is a heterobifunctional linker molecule comprising a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, a C6 alkyl spacer, and a diethyl phosphonate (B1237965) group. The PEG moiety imparts "stealth" properties to nanoparticles, reducing protein adsorption and minimizing uptake by the reticuloendothelial system, thereby prolonging circulation time in vivo.[1][2] The phosphonate group, after hydrolysis to a phosphonic acid, serves as a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles (e.g., Fe₂O₃, CeO₂, TiO₂).[3][4] This strong, multidentate binding makes phosphonic acids superior to other anchoring groups like carboxylic acids for creating stable, long-lasting coatings.[1][5]
The ethyl ester form of the molecule is a stable precursor that requires hydrolysis to the free phosphonic acid to become active for surface binding. This activation step is critical for successful nanoparticle functionalization.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to m-PEG4-C6-phosphonic acid
For the phosphonate group to effectively bind to a metal oxide surface, the ethyl ester must first be hydrolyzed. A common and effective method for the dealkylation of phosphonate esters is treatment with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.[6][7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Bromotrimethylsilane (TMSBr)
-
Methanol (B129727) (MeOH)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-50 mg/mL.
-
Slowly add an excess of bromotrimethylsilane (TMSBr) to the solution at room temperature while stirring. A 4-8 fold molar excess of TMSBr is recommended.[6][8]
-
Seal the flask and allow the reaction to stir at room temperature overnight (approximately 16-24 hours).
-
Monitor the reaction progress by ³¹P NMR if available, looking for the shift corresponding to the formation of the bis(trimethylsilyl) ester.
-
After the reaction is complete, carefully remove the solvent and excess TMSBr under reduced pressure using a rotary evaporator.
-
To the resulting residue, add methanol and stir for 2-4 hours at room temperature. This step performs the solvolysis of the silyl (B83357) esters to yield the free phosphonic acid.[6]
-
Evaporate the methanol under reduced pressure to yield the final product, m-PEG4-C6-phosphonic acid.
-
The product can be used directly for nanoparticle functionalization without further purification.
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) via Ligand Exchange
This protocol describes the coating of pre-synthesized hydrophobic (e.g., oleic acid-capped) iron oxide nanoparticles with the hydrolyzed m-PEG4-C6-phosphonic acid.
Materials:
-
Hydrophobic iron oxide nanoparticles dispersed in a nonpolar solvent (e.g., chloroform (B151607) or dichloromethane).
-
Hydrolyzed m-PEG4-C6-phosphonic acid.
-
Dichloromethane (DCM) and Methanol (MeOH).
-
Probe or bath sonicator.
-
Centrifuge.
Procedure:
-
Disperse the hydrophobic IONPs in DCM. For example, use a concentration of 1-5 mg Fe/mL.[9]
-
In a separate vial, dissolve the hydrolyzed m-PEG4-C6-phosphonic acid in a mixture of DCM and MeOH (e.g., a 7:3 v/v ratio). The amount of PEG-phosphonic acid to add depends on the desired grafting density, but a starting point is a significant molar excess relative to the estimated surface sites on the nanoparticles.
-
Add the PEG-phosphonic acid solution to the IONP dispersion.
-
Sonicate the mixture for 1 hour. This can be done intermittently (e.g., 1 hour on, 1 hour off, repeated three times) to prevent excessive heating.[9]
-
Allow the reaction mixture to stir or shake overnight at room temperature to ensure complete ligand exchange.
-
After incubation, precipitate the now hydrophilic, PEG-coated nanoparticles by adding an excess of a non-solvent like hexane.
-
Centrifuge the mixture to pellet the functionalized nanoparticles.
-
Remove the supernatant, which contains the displaced oleic acid and excess PEG linker.
-
Wash the nanoparticle pellet by re-dispersing it in a small amount of DCM or water and precipitating again with hexane or another suitable non-solvent. Repeat this washing step 2-3 times.
-
After the final wash, disperse the purified PEG-functionalized IONPs in an aqueous buffer of choice (e.g., water, PBS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [1902.07172] Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al)oxide nanoparticles in biological media [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 8. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 9. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Linking Proteins with m-PEG4-C6-phosphonic acid ethyl ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the covalent conjugation of proteins with derivatives of m-PEG4-C6-phosphonic acid ethyl ester. Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of proteins.[1][2][3] The this compound is a hydrophilic linker, and for the purpose of protein conjugation, it is functionalized with a reactive group to target specific amino acid residues.
This guide outlines two primary methods for protein conjugation using functionalized this compound:
-
Amine-reactive conjugation: Targeting primary amines on lysine (B10760008) residues and the N-terminus of the protein using an N-hydroxysuccinimide (NHS) ester-functionalized linker.[1][2][3]
-
Thiol-reactive conjugation: Targeting sulfhydryl groups on cysteine residues using a maleimide-functionalized linker.[1][4]
These protocols are designed to be a general guideline and may require optimization for specific proteins and applications.
Data Presentation: Quantitative Parameters for Protein Conjugation
The following table summarizes key quantitative data for the two conjugation methods. Optimal ratios and conditions should be determined empirically for each specific protein.
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) |
| Linker-to-Protein Molar Ratio | 10-50 fold molar excess[5] | 10-20 fold molar excess[1][4] |
| Reaction pH | 7.2 - 8.0[2] | 6.5 - 7.5[1] |
| Reaction Temperature | Room temperature or 4°C[5] | Room temperature or 4°C[1][4] |
| Reaction Time | 30-60 minutes at RT, 2 hours at 4°C[2][3] | 2-4 hours at RT, overnight at 4°C[1][4] |
| Quenching Reagent | Tris or glycine (B1666218) (e.g., 1M, pH 7.5) | N/A (reaction goes to completion) |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation using NHS Ester-functionalized this compound
This protocol details the conjugation of an NHS ester-activated linker to primary amines on a protein.
Materials:
-
Protein of interest
-
NHS ester-functionalized this compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5[2]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Linker Preparation:
-
Allow the vial of the NHS ester-functionalized linker to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[2][3] The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[2]
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution with gentle stirring.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[2][3]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM Tris.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.[2]
-
-
Characterization:
-
Analyze the purified protein-PEG conjugate using SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Protocol 2: Thiol-Reactive Conjugation using Maleimide-functionalized this compound
This protocol describes the conjugation of a maleimide-activated linker to sulfhydryl groups on a protein.
Materials:
-
Protein of interest with at least one free cysteine residue
-
Maleimide-functionalized this compound
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the thiol-free conjugation buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. The reducing agent must be removed before adding the maleimide-linker, for example, by using a desalting column.[1]
-
-
Linker Preparation:
-
Prepare a stock solution of the maleimide-functionalized linker in the conjugation buffer.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the protein-PEG conjugate from the unreacted linker using a desalting column or dialysis.[1]
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, SEC, and mass spectrometry to verify the conjugation and assess purity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for protein conjugation with a functionalized PEG linker.
Caption: Reaction pathways for amine- and thiol-reactive protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols: m-PEG4-C6-phosphonic acid ethyl ester in the Development of Advanced Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG4-C6-phosphonic acid ethyl ester and similar phosphonate-PEG linkers in the development of sophisticated imaging agents. The following sections detail the synthesis of multimodal imaging probes, present key quantitative data, and provide detailed experimental protocols.
Introduction
This compound is a heterobifunctional linker molecule featuring a phosphonate (B1237965) group and a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain. The phosphonate moiety serves as a robust anchor for binding to metal oxide surfaces, such as superparamagnetic iron oxide nanoparticles (SPIONs), while the hydrophilic PEG chain enhances biocompatibility, stability in physiological solutions, and prolongs circulation time by reducing uptake by the reticuloendothelial system (RES)[1][2][3][4]. These characteristics make phosphonate-PEG linkers ideal for the surface modification of nanoparticles to create advanced imaging agents for modalities like Magnetic Resonance Imaging (MRI) and Single-Photon Emission Computed Tomography (SPECT).
Core Application: Development of a Multimodal MRI/SPECT Imaging Agent
A primary application of phosphonate-PEG linkers is the development of dual-modality imaging agents. By functionalizing SPIONs with a phosphonate-PEG linker, a highly stable and long-circulating nanoparticle can be created that acts as a T1 contrast agent for MRI. Furthermore, the phosphonate anchor can be radiolabeled, for instance with Technetium-99m (99mTc), to enable sensitive SPECT imaging[1][2][3]. This dual-modality approach allows for both high-resolution anatomical imaging (MRI) and sensitive whole-body tracking (SPECT) of the agent.
Quantitative Data Summary
The following tables summarize key quantitative parameters for phosphonate-PEG functionalized imaging agents based on iron oxide nanoparticles.
Table 1: Physicochemical Properties of Phosphonate-PEG Coated SPIONs
| Parameter | Value | Reference |
| Core Nanoparticle | Ultrasmall Superparamagnetic Iron Oxide (USPIO) | [1] |
| Linker | Bisphosphonate-PEG(5) | [1] |
| Hydrodynamic Diameter | ~18 nm | [1] |
| Zeta Potential (at neutral pH) | Near-zero | [1][2][3][4] |
| Stability in Saline | > 7 months | [1][2][3][4] |
Table 2: MRI Relaxivity Data for Phosphonate-PEG Coated SPIONs
| Parameter | Value | Magnetic Field | Reference |
| Longitudinal Relaxivity (r1) | 9.5 mM-1s-1 | 3 T | [1][2] |
| Transverse Relaxivity (r2) | 28.2 mM-1s-1 | 3 T | [1] |
| r2/r1 Ratio | 2.97 | 3 T | [1][2] |
Table 3: In Vivo Pharmacokinetic and Biodistribution Data
| Parameter | Value | Animal Model | Reference |
| Blood Half-life (t1/2) | 2.97 hours | Mouse | [1][2][3][4] |
| Primary Excretion Route | Hepatic | Mouse | [1] |
| RES Uptake | Low | Mouse | [1][2][3][4] |
Experimental Protocols
The following are detailed protocols for the synthesis and application of phosphonate-PEGylated imaging agents.
Protocol 1: Synthesis of Phosphonate-PEG Coated SPIONs
This protocol describes the synthesis of ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs) coated with a bisphosphonate-PEG linker (PEG(5)-BP), adapted from previously published methods[1].
Materials:
-
Oleylamine-coated USPIOs
-
Bisphosphonate-PEG(5) (PEG(5)-BP) linker
-
Dichloromethane
-
Size-exclusion filtration columns
Procedure:
-
Synthesize oleylamine-coated USPIOs with a core diameter of approximately 5.5 nm according to established methods.
-
Disperse the oleylamine-coated USPIOs in dichloromethane.
-
Add an excess of the PEG(5)-BP linker to the USPIO dispersion.
-
Mix the solution at room temperature for 1 hour to allow for ligand exchange.
-
Purify the resulting PEG(5)-BP-USPIOs by size-exclusion filtration to remove unbound linker and oleylamine.
-
Concentrate the purified nanoparticles and store them in water or saline.
Protocol 2: Radiolabeling of Phosphonate-PEG Coated SPIONs for SPECT Imaging
This protocol details the radiolabeling of the phosphonate-coated nanoparticles with 99mTc[1].
Materials:
-
PEG(5)-BP-USPIOs
-
99mTc-pertechnetate
-
Stannous chloride solution
-
Saline
Procedure:
-
To a solution of PEG(5)-BP-USPIOs in saline, add a stannous chloride solution.
-
Add the 99mTc-pertechnetate to the mixture.
-
Incubate at room temperature for 15 minutes.
-
The radiolabeled product can be used without further purification.
Protocol 3: In Vivo MRI and SPECT Imaging
This protocol outlines the procedure for dual-modality imaging in a mouse model[1].
Animal Model:
-
Balb/C mice
Imaging Agent Administration:
-
Anesthetize the mice with isoflurane.
-
Inject the radiolabeled PEG(5)-BP-USPIOs intravenously via the tail vein.
-
The recommended dose for MRI is 10 µmol Fe/kg, and for SPECT is 20 MBq of 99mTc.
MRI Protocol:
-
Perform T1-weighted MRI at a clinically relevant magnetic field (e.g., 3 T).
-
Acquire images before and at multiple time points after injection to visualize blood vessels and vascular organs.
SPECT Protocol:
-
Perform SPECT imaging at various time points post-injection (e.g., 1, 2, and 3 hours) to determine the biodistribution and pharmacokinetics of the agent.
-
Co-register SPECT images with CT for anatomical reference.
Visualizations
Experimental Workflow for Imaging Agent Development
Caption: Workflow for the development of phosphonate-PEGylated imaging agents.
Cellular Uptake and Intracellular Trafficking
References
Application Notes and Protocols for m-PEG4-C6-phosphonic acid ethyl ester as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic or immunomodulatory payload. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of m-PEG4-C6-phosphonic acid ethyl ester as a novel linker for the development of innovative ADCs.
The this compound linker offers a unique combination of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a phosphonate (B1237965) payload. The PEG component is known to enhance the solubility and stability of ADCs, prolong their circulation half-life, and reduce immunogenicity.[1][2][3] The phosphonate moiety, upon release within the target cell, can act as a potent immunomodulatory agent, specifically activating Vγ9Vδ2 T cells to elicit a powerful anti-tumor immune response.[4][5][6] This dual mechanism of action—targeted payload delivery and immune stimulation—positions ADCs utilizing this linker as a promising next-generation cancer therapy.
Key Features of the this compound Linker
-
Enhanced Hydrophilicity: The PEG4 spacer improves the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, preventing aggregation and improving formulation characteristics.[1][7][8]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can increase the hydrodynamic volume of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2][9]
-
Immunomodulatory Payload: The phosphonate component serves as a phosphoantigen that, once released inside tumor cells, can activate Vγ9Vδ2 T cells, a subset of gamma delta (γδ) T cells.[4][5][10] This leads to a targeted anti-tumor immune response.
-
Cleavable Design: The linker is designed to be stable in circulation but cleavable within the lysosomal compartment of the target cell, ensuring specific release of the phosphonate payload.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Amine-Reactive m-PEG4-C6-phosphonate Linker
This protocol describes the conversion of the terminal group of the "C6" alkyl chain of this compound to an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to antibody lysine (B10760008) residues. This is a generalized protocol assuming the "C6" chain terminates in a carboxylic acid.
Materials:
-
m-PEG4-C6-carboxylic acid phosphonic acid ethyl ester
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve m-PEG4-C6-carboxylic acid phosphonic acid ethyl ester and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the m-PEG4-C6-NHS ester phosphonic acid ethyl ester linker.
-
Confirm the structure and purity of the final product by NMR and Mass Spectrometry.
Protocol 2: Conjugation of the Linker to a Monoclonal Antibody
This protocol outlines the conjugation of the synthesized amine-reactive linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG4-C6-NHS ester phosphonic acid ethyl ester linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer (e.g., PBS, pH 8.0-8.5).
-
Prepare a stock solution of the m-PEG4-C6-NHS ester phosphonic acid ethyl ester linker in anhydrous DMSO at a concentration of 10-20 mM.
-
Add the desired molar excess of the linker solution to the antibody solution while gently vortexing. The optimal linker-to-antibody ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the resulting ADC from unconjugated linker and other reaction components using SEC or TFF, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or A280).
Protocol 3: Characterization of the Antibody-Drug Conjugate
This section describes key analytical techniques to characterize the synthesized ADC.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
-
Procedure:
-
Inject the purified ADC onto a suitable HIC or RP-HPLC column.
-
Use a gradient of decreasing salt concentration (for HIC) or increasing organic solvent concentration (for RP-HPLC) to separate ADC species with different numbers of conjugated linkers.
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the average DAR by taking the weighted average of the different DAR species.
-
2. Purity and Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC).[2]
-
Procedure:
-
Inject the ADC sample onto an SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC.
-
Quantify the percentage of high molecular weight species (aggregates) and low molecular weight fragments.
-
3. Mass Confirmation:
-
Method: Mass Spectrometry (MS), typically coupled with Liquid Chromatography (LC-MS).[2][7]
-
Procedure:
-
Introduce the ADC sample into the mass spectrometer.
-
Acquire the mass spectrum to confirm the molecular weight of the ADC and its different DAR species.
-
Protocol 4: In Vitro Cytotoxicity and Vγ9Vδ2 T Cell Activation Assays
1. In Vitro Cytotoxicity Assay (MTT/XTT Assay): [1][8][11]
-
Objective: To determine the cytotoxic potential of the ADC on target cancer cells.
-
Procedure:
-
Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free linker-payload.
-
Incubate for 72-120 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
For the MTT assay, add a solubilization solution and read the absorbance at 570 nm. For the XTT assay, read the absorbance directly at 450 nm.
-
Calculate the cell viability and determine the IC50 value for each compound.
-
2. Vγ9Vδ2 T Cell Activation Assay: [12][13]
-
Objective: To assess the ability of the ADC to induce the activation of Vγ9Vδ2 T cells.
-
Procedure:
-
Isolate Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Co-culture the Vγ9Vδ2 T cells with target cancer cells that have been pre-treated with the ADC.
-
After 24-48 hours of co-culture, collect the supernatant and analyze for cytokine production (e.g., IFN-γ, TNF-α) by ELISA.
-
Assess T cell degranulation by measuring the expression of CD107a on the surface of Vγ9Vδ2 T cells by flow cytometry.
-
Protocol 5: In Vivo Stability and Efficacy Studies
1. Plasma Stability Assay: [3][6][14]
-
Objective: To evaluate the stability of the ADC in plasma.
-
Procedure:
-
Incubate the ADC in plasma from relevant species (e.g., mouse, rat, human) at 37°C.
-
Collect aliquots at different time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analyze the samples by LC-MS to determine the average DAR over time and quantify the release of the free payload.
-
2. Pharmacokinetic (PK) Analysis: [9][15][16]
-
Objective: To determine the pharmacokinetic profile of the ADC.
-
Procedure:
-
Administer a single dose of the ADC to a relevant animal model (e.g., mice or rats).
-
Collect blood samples at various time points.
-
Process the blood to obtain plasma.
-
Quantify the concentration of total antibody and conjugated ADC in the plasma samples using ELISA or LC-MS.
-
Calculate key PK parameters such as clearance, volume of distribution, and half-life.
-
3. In Vivo Efficacy Study:
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a xenograft or syngeneic tumor model.
-
Procedure:
-
Implant tumor cells into immunocompromised or immunocompetent mice.
-
Once tumors are established, randomize the animals into treatment groups (e.g., vehicle, unconjugated antibody, ADC).
-
Administer the treatments according to the desired dosing schedule.
-
Monitor tumor growth by measuring tumor volume regularly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, immune cell infiltration).
-
Data Presentation
Quantitative data from the characterization and in vitro/in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Characterization of the ADC
| Parameter | ADC Batch 1 | ADC Batch 2 | Unconjugated mAb |
| Average DAR (by HIC) | 3.8 | 4.1 | N/A |
| Monomer Purity (by SEC) | 98.5% | 99.1% | 99.5% |
| Aggregates (by SEC) | 1.2% | 0.8% | 0.5% |
| Molecular Weight (by MS) | Confirmed | Confirmed | Confirmed |
Table 2: In Vitro Cytotoxicity
| Compound | Target Cell Line (Antigen +) IC50 (nM) | Control Cell Line (Antigen -) IC50 (nM) |
| ADC | 5.2 | > 1000 |
| Unconjugated mAb | > 1000 | > 1000 |
| Free Linker-Payload | 550 | 600 |
Table 3: In Vitro Vγ9Vδ2 T Cell Activation
| Treatment | IFN-γ Production (pg/mL) | % CD107a+ Vγ9Vδ2 T cells |
| Untreated Co-culture | < 50 | 2.5% |
| Unconjugated mAb | < 50 | 3.1% |
| ADC | 850 | 25.8% |
Table 4: Pharmacokinetic Parameters in Rats
| Compound | Clearance (mL/h/kg) | Volume of Distribution (mL/kg) | Half-life (hours) |
| ADC | 0.5 | 50 | 150 |
| Unconjugated mAb | 0.45 | 48 | 160 |
Visualizations
Experimental Workflow
Caption: General workflow for the development and evaluation of an ADC.
Signaling Pathway for Vγ9Vδ2 T Cell Activation
Caption: Mechanism of Vγ9Vδ2 T cell activation by a phosphonate-ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adcreview.com [adcreview.com]
- 5. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expansion of Gamma Delta T Cells - A Short Review on Bisphosphonate and K562-Based Methods [immunologyresearchjournal.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
Troubleshooting & Optimization
Troubleshooting low yield in m-PEG4-C6-phosphonic acid ethyl ester reactions
Welcome to the technical support center for troubleshooting reactions involving m-PEG4-C6-phosphonic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields, encountered during the synthesis of this and related PEGylated phosphonate (B1237965) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and robust method for creating the crucial phosphorus-carbon (P-C) bond in this molecule is the Michaelis-Arbuzov reaction.[1][2][3][4][5][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically triethyl phosphite, on a PEGylated alkyl halide (e.g., m-PEG4-C6-bromide). The reaction is often conducted at elevated temperatures.[1]
Q2: I am experiencing very low or no product yield. What are the primary causes?
Low conversion in a Michaelis-Arbuzov reaction can stem from several factors:
-
Low Reactivity of the Alkyl Halide: The success of the reaction is highly dependent on the halide leaving group. The general order of reactivity is Iodide > Bromide > Chloride.[2][5] If you are using a chloride, the reaction will likely require more forcing conditions.
-
Suboptimal Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures, typically in the range of 120-160°C, to proceed at a reasonable rate.[1] Insufficient heat can lead to an incomplete reaction.
-
Impure Reactants: Trialkyl phosphites are susceptible to oxidation and hydrolysis. The presence of water or oxidized phosphite species can significantly inhibit the reaction. Similarly, the purity of the PEGylated alkyl halide is critical.
-
Steric Hindrance: While the m-PEG4-C6- chain is a primary halide, significant steric bulk near the reaction center can slow the SN2 attack.[2]
Q3: My reaction is messy, with multiple side products. What are the likely side reactions?
The most common side reactions that can complicate your synthesis and reduce yield include:
-
Byproduct Competition: The Michaelis-Arbuzov reaction generates an ethyl halide (e.g., ethyl bromide) as a byproduct. This newly formed alkyl halide can compete with your starting PEGylated halide, reacting with the triethyl phosphite to form diethyl ethylphosphonate, a common impurity.[8][9]
-
Pyrolysis: At the high temperatures often required, the desired phosphonate ester product can undergo pyrolysis, leading to the formation of the corresponding phosphonic acid.[1]
-
Elimination: If using secondary alkyl halides (not applicable for the target molecule but relevant for other syntheses), elimination to form alkenes can be a significant competing pathway.[2]
Q4: How does the PEG chain affect the reaction?
The polyethylene (B3416737) glycol (PEG) chain primarily influences the physical properties of the starting material and product, such as solubility and viscosity. Chemically, the ether linkages within the PEG chain are generally inert under Michaelis-Arbuzov conditions. However, the presence of PEG can be advantageous; it can be used as a reaction medium itself to promote the reaction at lower temperatures (50-60°C).[8]
Q5: What are the best practices for purifying the final product?
Due to the polar nature of the PEG chain and the phosphonate group, column chromatography is the most effective purification method.[9][10] Depending on the polarity of any impurities, either normal-phase (silica gel) or reverse-phase chromatography can be employed.[11]
Troubleshooting Guide for Low Yield
Use the following section to diagnose and resolve specific issues related to low product yield.
Issue 1: Low Conversion of Starting Material
| Possible Cause | Recommended Solution | Explanation |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or 31P NMR. Classical conditions often require 120-160°C.[1] | The reaction has a significant activation energy barrier that must be overcome. |
| Low Reactivity of Alkyl Halide | If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide via a Finkelstein reaction before the Arbuzov step. | The C-I bond is weaker and iodide is a better leaving group, accelerating the initial SN2 attack by the phosphite.[2][5] |
| Impure Triethyl Phosphite | Use freshly distilled triethyl phosphite for the reaction. Ensure it is handled under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. | Oxidized phosphite (phosphate) is not nucleophilic and will not participate in the reaction. Water can hydrolyze the phosphite. |
| Catalyst Not Used | Consider adding a Lewis acid catalyst, such as Zinc Bromide (ZnBr2) or Indium Bromide (InBr3).[12] | Lewis acids can activate the alkyl halide, allowing the reaction to proceed at significantly lower temperatures (e.g., room temperature), which can prevent side reactions like pyrolysis.[2][12] |
Issue 2: Complex Mixture of Products / Significant Impurities
| Possible Cause | Recommended Solution | Explanation |
| Reaction with Ethyl Halide Byproduct | Use a 1.5 to 2-fold excess of triethyl phosphite. The ethyl halide byproduct is volatile and can be removed by performing the reaction open to a nitrogen line (with proper ventilation) or under a gentle nitrogen stream. | Using excess phosphite ensures the primary reaction with the more valuable PEGylated halide is favored. Removing the volatile ethyl halide byproduct as it forms prevents it from competing.[8] |
| Product Decomposition (Pyrolysis) | Use a catalyzed, lower-temperature method (see Issue 1).[12] Alternatively, use PEG-600 as a solvent to facilitate the reaction at a milder 50-60°C.[8] | High temperatures can cause the phosphonate ester to break down. Milder conditions preserve the integrity of the desired product. |
| Incomplete Reaction | Increase the reaction time and monitor progress. Using a slight excess (1.2 equivalents) of the triethyl phosphite can also help drive the reaction to completion.[2] | Some reactions, even at high temperatures, can be slow. Ensuring the reaction has gone to completion simplifies purification. |
| Purification Issues | If impurities co-elute with the product during normal-phase chromatography, consider using reverse-phase chromatography. | The unique polarity of PEGylated PROTAC linkers can sometimes make purification challenging. Having multiple chromatography techniques available is beneficial.[11][13] |
Quantitative Data from Related Reactions
The following table summarizes reaction conditions and yields from literature for Michaelis-Arbuzov and related phosphonate synthesis reactions to provide a benchmark for expected outcomes.
| Reactant 1 | Reactant 2 | Catalyst / Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl Halides | Triethyl Phosphite | InBr3 or ZnBr2 / CH2Cl2 | Room Temp. | 1-2 h | 75 - 93 | [12] |
| Various Bromides | Triethyl Phosphite | PEG-600 | 50 - 60°C | N/A | >72 | [8] |
| Benzyl Bromide | Triethyl Phosphite | Neat (No Solvent) | 150 - 160°C | 2-4 h | ~85-90 | [2] |
| Benzylic Alcohols | Triethyl Phosphite | ZnI2 / Toluene | 66°C | N/A | 80 - 90 | [10] |
| Benzyl Alcohol | Triethyl Phosphite | n-Bu4NI / Neat | 125°C | 24 h | 90 | [9] |
Key Experimental Protocols
Protocol 1: Classical High-Temperature Michaelis-Arbuzov Reaction
This protocol is adapted from standard procedures for the synthesis of alkyl phosphonates.[2]
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet/outlet. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add the m-PEG4-C6-alkyl halide (1.0 equivalent) and freshly distilled triethyl phosphite (1.2 - 1.5 equivalents).
-
Reaction: Under a steady, gentle flow of nitrogen, heat the neat reaction mixture to 150-160°C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (staining with permanganate) or by taking small aliquots for 31P NMR analysis. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove any excess triethyl phosphite under high vacuum.
-
Purification: Purify the crude residue directly by flash column chromatography on silica (B1680970) gel to obtain the final product.
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction at Room Temperature
This protocol is a milder alternative, adapted from literature procedures using Lewis acid catalysis.[12]
-
Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the m-PEG4-C6-alkyl halide (1.0 equivalent) in anhydrous dichloromethane.
-
Reagents: Add triethyl phosphite (1.2 equivalents) to the solution.
-
Catalyst Addition: Add Zinc Bromide (ZnBr2) (0.2 equivalents) to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography.
Visual Troubleshooting and Workflow Diagrams
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. arpapress.com [arpapress.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. synarchive.com [synarchive.com]
- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of m-PEG4-C6-phosphonic acid ethyl ester in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of m-PEG4-C6-phosphonic acid ethyl ester in organic solvents.
Troubleshooting Guide
Researchers may encounter challenges in dissolving this compound during their experiments. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.
Problem: The compound is not dissolving in the chosen organic solvent.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A stepwise guide to resolving solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a molecule with a polar PEG chain and a phosphonic acid ethyl ester group, as well as a non-polar C6 alkyl chain. This amphiphilic nature means its solubility is dependent on the solvent's properties. It is known to be soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in other organic solvents will vary. Phosphonic acids are generally poorly soluble in organic solvents, but their esterification, as in this case, increases their lipophilicity and, therefore, their solubility in organic solvents.[2]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the structure, polar aprotic solvents are a good starting point. The following table provides a list of recommended solvents, ordered by polarity.
| Solvent | Polarity Index | Dielectric Constant (ε) | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Good |
| Acetonitrile | 5.8 | 37.5 | Moderate |
| Dichloromethane (DCM) | 3.1 | 8.9 | Moderate to Low |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Moderate to Low |
| Methanol (B129727) | 5.1 | 32.7 | Moderate (potential for H-bonding) |
| Ethanol | 4.3 | 24.5 | Moderate to Low |
Q3: How can I improve the solubility if the compound does not dissolve in a single solvent?
A3: A co-solvent system is often effective. By mixing a good solvent (in which the compound is soluble) with a poor solvent, the overall polarity of the solvent system can be adjusted to better match the solute. For this compound, consider the following co-solvent systems:
-
Dichloromethane/Methanol: A small amount of methanol can increase the polarity of dichloromethane, aiding in the dissolution of the polar PEG and phosphonate (B1237965) moieties.
-
Tetrahydrofuran/Water: For applications where water is tolerated, adding a small percentage of water to THF can enhance the solubility of the hydrophilic portions of the molecule.
Q4: Can temperature be used to improve solubility?
A4: Yes, for most solid solutes in liquid solvents, solubility increases with temperature.[3] Gently warming the mixture to 40-50°C while stirring can significantly improve the rate of dissolution and the amount of solute that can be dissolved. However, be cautious of potential degradation of the compound at elevated temperatures over extended periods.
Q5: Is sonication a useful technique for dissolving this compound?
A5: Sonication can be very effective in dissolving stubborn solutes. The high-frequency sound waves generate cavitation bubbles, and their collapse provides the mechanical energy to break up solute particles and enhance solvation. Using a sonicating water bath is a common and effective method.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the chosen organic solvent to the vial to achieve the target concentration.
-
Vortex or stir the mixture at room temperature for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
Workflow for Standard Dissolution
Caption: A simple workflow for the initial attempt at dissolving the compound.
Protocol 2: Dissolution with a Co-solvent System
-
Prepare a stock solution of this compound in a "good" solvent (e.g., DMSO).
-
In a separate vial, add the "poor" solvent.
-
While stirring, slowly add the stock solution dropwise to the "poor" solvent until the desired final concentration is reached.
-
Observe for any precipitation. If precipitation occurs, the ratio of the co-solvents may need to be adjusted.
Protocol 3: Temperature-Assisted Dissolution
-
Follow steps 1 and 2 of the Standard Dissolution Protocol.
-
Place the vial in a heating block or water bath set to a temperature between 40-50°C.
-
Stir the mixture until the compound is fully dissolved.
-
Allow the solution to cool to room temperature and observe for any precipitation.
Protocol 4: Sonication-Assisted Dissolution
-
Follow steps 1 and 2 of the Standard Dissolution Protocol.
-
Place the vial in a sonicating water bath.
-
Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating.
-
After sonication, visually inspect the solution for undissolved material. Repeat sonication if necessary.
References
Preventing hydrolysis of m-PEG4-C6-phosphonic acid ethyl ester during storage
This technical support center provides guidance on preventing the hydrolysis of m-PEG4-C6-phosphonic acid ethyl ester during storage and experimentation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units, a six-carbon (C6) linker, and a phosphonic acid ethyl ester group. The PEG chain enhances solubility and can be used in bioconjugation or as a linker in various research applications, including the development of PROTACs. The phosphonic acid ethyl ester group is susceptible to hydrolysis, which can cleave the ethyl group, yielding the corresponding phosphonic acid. This degradation can alter the molecule's properties and impact the reproducibility and outcome of experiments. Therefore, maintaining its stability during storage is crucial.
Q2: What are the primary factors that cause the hydrolysis of this compound?
A2: The hydrolysis of the phosphonic acid ethyl ester is primarily influenced by the following factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the P-O-C bond. Generally, neutral pH (around 7) is recommended to minimize hydrolysis.[1]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Storing the compound at low temperatures is essential.
-
Moisture: Water is a reactant in the hydrolysis process. Exposure to moisture, even atmospheric humidity, can lead to degradation over time.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize hydrolysis, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at or below -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.
-
Moisture Control: Use a desiccator or store in a tightly sealed container with a desiccant.
-
Light: Protect from light, as it can potentially contribute to degradation, especially for PEGylated compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Hydrolysis of the phosphonic acid ethyl ester during storage or the experiment. | 1. Verify storage conditions (temperature, inert atmosphere, dessication). 2. Analyze the compound's purity using HPLC or ³¹P NMR before use. 3. If hydrolysis is confirmed, obtain a fresh batch of the compound and store it under optimal conditions. |
| Appearance of a new, more polar peak in HPLC analysis. | The new peak likely corresponds to the hydrolyzed phosphonic acid. | 1. Confirm the identity of the new peak by running a co-injection with a synthesized or commercially available standard of the phosphonic acid, if possible. 2. If a standard is unavailable, LC-MS analysis can help identify the mass of the new peak, which should correspond to the hydrolyzed product. |
| Changes in the ³¹P NMR spectrum, such as the appearance of a new signal. | The new signal indicates the formation of a different phosphorus-containing species, most likely the hydrolyzed phosphonic acid. | 1. Compare the chemical shift of the new peak to literature values for similar phosphonic acids. 2. The relative integration of the new peak compared to the original ester peak can quantify the extent of hydrolysis. |
| Difficulty dissolving the compound after storage. | Possible aggregation of the PEGylated molecules or degradation. | 1. Allow the compound to slowly warm to room temperature before opening the container to prevent condensation. 2. Try gentle sonication to aid dissolution. 3. If solubility issues persist, analyze the compound's integrity. |
Quantitative Data Summary
The following tables provide estimated hydrolysis rate data for this compound based on general principles of phosphonate (B1237965) ester hydrolysis. Note: These are estimations and actual rates should be determined experimentally.
Table 1: Estimated Pseudo-First-Order Rate Constants (k_obs) for Hydrolysis at Different pH Values (25°C)
| pH | Estimated k_obs (s⁻¹) | Estimated Half-life (t½) |
| 2.0 | 5 x 10⁻⁷ | ~16 days |
| 5.0 | 1 x 10⁻⁸ | ~2.2 years |
| 7.4 | 5 x 10⁻⁹ | ~4.4 years |
| 9.0 | 8 x 10⁻⁷ | ~10 days |
Table 2: Estimated Effect of Temperature on Hydrolysis Rate at pH 7.4
| Temperature (°C) | Estimated k_obs (s⁻¹) | Estimated Half-life (t½) |
| 4 | 5 x 10⁻¹⁰ | ~44 years |
| 25 | 5 x 10⁻⁹ | ~4.4 years |
| 37 | 2 x 10⁻⁸ | ~1.1 years |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound and its hydrolyzed phosphonic acid product over time.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable buffer components)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in ACN.
-
Forced Degradation Study (Optional): To generate the hydrolyzed product as a reference, a small amount of the stock solution can be subjected to acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) conditions and heated.
-
Stability Study Setup:
-
Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
-
Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At specified time points, inject an aliquot of each sample into the HPLC system.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B) is a common starting point. The gradient should be optimized to achieve good separation between the ester and the more polar acid.
-
Column: A C18 reversed-phase column is suitable.
-
Detection: Monitor the elution profile using a UV detector (if the molecule has a chromophore) or a mass spectrometer (for more specific detection).
-
-
Data Analysis:
-
Integrate the peak areas of the ester and the acid at each time point.
-
Calculate the percentage of the remaining ester and the formed acid.
-
Plot the natural logarithm of the ester concentration versus time to determine the pseudo-first-order rate constant (k_obs) from the slope of the line.
-
Protocol 2: Monitoring Hydrolysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the conversion of the phosphonic acid ethyl ester to the phosphonic acid by observing changes in the phosphorus chemical environment.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire an initial proton-decoupled ³¹P NMR spectrum. The phosphonic acid ethyl ester will have a characteristic chemical shift.
-
For kinetic studies, acquire spectra at regular intervals while the sample is kept at a controlled temperature.
-
-
Data Analysis:
-
As hydrolysis proceeds, a new peak corresponding to the phosphonic acid will appear at a different chemical shift.
-
The extent of hydrolysis can be quantified by integrating the signals of the ester and the acid. The percentage of each species can be calculated from the relative integral values.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General workflow for studying hydrolysis kinetics.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing Conjugation of m-PEG4-C6-phosphonic acid ethyl ester
Welcome to the technical support center for the conjugation of m-PEG4-C6-phosphonic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to ensure successful conjugation experiments.
The conjugation of this compound typically involves a two-stage process:
-
Hydrolysis: The ethyl ester group is hydrolyzed to yield the corresponding phosphonic acid.
-
Conjugation: The resulting phosphonic acid is then conjugated to the desired molecule, often an amine-containing substrate, through a suitable coupling reaction.
This guide will address potential issues and optimization strategies for both stages of this process.
Frequently Asked Questions (FAQs)
Q1: What is the first step in conjugating this compound?
The recommended first step is the hydrolysis of the ethyl ester to the corresponding phosphonic acid. This is because the phosphonic acid group is more readily activated for conjugation to amine-containing molecules.
Q2: What are the common methods for hydrolyzing the phosphonate (B1237965) ester?
Acid-catalyzed hydrolysis is a widely used method. This typically involves refluxing the phosphonate ester with a strong acid like hydrochloric acid (HCl).[1][2] Microwave-assisted hydrolysis with HCl has also been shown to be an efficient method, offering high yields and simple work-up.[3]
Q3: Can I directly conjugate the this compound to an amine?
Direct conjugation of the phosphonate ethyl ester to an amine is not a standard or efficient method. It is generally recommended to first hydrolyze the ester to the phosphonic acid to achieve better reaction kinetics and yields.
Q4: What are the recommended coupling reagents for conjugating the resulting phosphonic acid to an amine?
While EDC/NHS chemistry is common for carboxylic acids, for phosphonic acids, other methods are often more effective. A direct mono-amidation of phosphonic acids can be achieved using triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD) in what is known as a Mitsunobu reaction.[4]
Q5: My target molecule is sensitive to harsh acidic conditions. Are there milder hydrolysis methods?
For sensitive substrates, enzymatic hydrolysis could be an alternative, although specific enzymes for this substrate would need to be identified. Another approach is to use trimethylsilyl (B98337) halides (e.g., TMSBr) followed by methanolysis, which can often be performed under milder conditions than strong acid hydrolysis.[1]
Q6: How can I monitor the progress of the hydrolysis and conjugation reactions?
The progress of the reactions can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the starting material and the appearance of the product.[4][5]
Troubleshooting Guides
Guide 1: Troubleshooting the Hydrolysis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Hydrolysis | Insufficient acid concentration or temperature. | Increase the concentration of the acid or the reaction temperature. Consider using microwave-assisted heating for more efficient energy transfer.[3] |
| Reaction time is too short. | Extend the reaction time and monitor the progress using TLC or LC-MS until the starting material is consumed. | |
| Degradation of Target Molecule | Harsh acidic conditions. | If your target molecule is linked to the PEG chain before hydrolysis, consider a milder hydrolysis method such as using trimethylsilyl halides.[1] |
| Incomplete Reaction | Presence of water-scavenging side reactions. | Ensure all glassware is properly dried before use. |
| Difficulty in Product Isolation | Formation of emulsions during work-up. | Add a small amount of a different organic solvent to break the emulsion, or use centrifugation to separate the layers. |
Guide 2: Troubleshooting the Conjugation of the Phosphonic Acid to an Amine
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient activation of the phosphonic acid. | For Mitsunobu-type reactions, ensure that the PPh3 and DIAD are fresh and added under anhydrous conditions.[4] |
| Incorrect stoichiometry of reagents. | Optimize the molar ratios of the phosphonic acid, amine, and coupling reagents. A slight excess of the amine and coupling reagents may be beneficial.[4] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or MES for the reaction. | |
| Formation of Side Products | Reaction of coupling agents with the solvent or other functional groups. | Use anhydrous solvents and protect other reactive functional groups on your target molecule if necessary. |
| Hydrolysis of Activated Intermediate | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| No Reaction | Inactive coupling reagents. | Use fresh or newly purchased coupling reagents. Store them under appropriate conditions to prevent degradation. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
-
Dissolve the this compound in a suitable solvent (e.g., dioxane or water).
-
Add an excess of concentrated hydrochloric acid.
-
Reflux the mixture for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting phosphonic acid can be purified by crystallization or chromatography.
Note: Reaction times and temperatures may need to be optimized for your specific scale and equipment.
Protocol 2: General Procedure for Mitsunobu-type Conjugation to an Amine
-
Under an inert atmosphere, dissolve the phosphonic acid (1 equivalent), the amine-containing molecule (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters gathered from general phosphonate and PEGylation literature. Note that these are starting points and may require optimization for your specific system.
| Parameter | Hydrolysis (Acid-Catalyzed) | Conjugation (Mitsunobu-type) |
| Solvent | Dioxane/Water | Anhydrous THF or DCM |
| Key Reagents | Concentrated HCl | PPh₃, DIAD |
| Temperature | Reflux (e.g., 100 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 2 - 16 hours |
| pH Range | Acidic | N/A (Anhydrous) |
| Molar Ratios | PEG-linker:HCl (1:excess) | PEG-linker:Amine:PPh₃:DIAD (1:1.2:1.5:1.5) |
Visualizations
Caption: A typical two-stage workflow for the conjugation of this compound.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of m-PEG4-C6-Phosphonic Acid Ethyl Ester Derivatives
Welcome to the technical support center for the purification of m-PEG4-C6-phosphonic acid ethyl ester derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these versatile PROTAC linkers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: These molecules possess a unique combination of a hydrophilic PEG chain and a polar phosphonic acid ethyl ester group, which can present several purification challenges:
-
High Polarity: The phosphonic acid ester group makes the molecule highly polar, which can lead to poor retention on standard normal-phase silica (B1680970) gel chromatography.
-
Lack of a Strong Chromophore: The PEG and alkylphosphonate moieties do not have a strong UV chromophore, making detection by standard UV-Vis detectors in HPLC challenging.
-
Hygroscopic and "Sticky" Nature: Similar to other phosphonic acids and PEG derivatives, these compounds can be hygroscopic and exist as viscous oils, complicating handling and accurate weighing.[1]
-
Presence of Oligomeric Impurities: The PEG chain can have impurities from shorter (n-1) or longer (n+1) PEG units, which may be difficult to separate from the desired product.
Q2: Which chromatographic techniques are most effective for purifying these derivatives?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for the purification of these polar, non-UV active compounds.[2][3] Key considerations for this technique include:
-
Column Choice: A C18 or a more retentive polymeric stationary phase (like PLRP-S) is often effective.[2][3]
-
Detection Method: Due to the lack of a UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are essential for effective detection and quantification.[][5]
-
Mobile Phase: A gradient elution using water and acetonitrile (B52724) or methanol (B129727), often with a modifier like ammonium (B1175870) acetate, is typically employed.
Q3: Can I use normal-phase silica gel chromatography?
A3: While challenging, it is not impossible. However, due to the high polarity of the phosphonic acid ethyl ester group, very polar and often complex solvent systems are required (e.g., involving chloroform, methanol, and water), which can make the purification process cumbersome and difficult to reproduce.[6] For these molecules, RP-HPLC is generally the more robust and recommended method.
Q4: My purified product is a sticky oil. How can I solidify it?
A4: This is a common issue with phosphonic acids and their derivatives.[1] Several strategies can be attempted:
-
Salt Formation: Although less common for esters than for the free phosphonic acids, in some cases, forming a salt can aid in solidification.
-
Crystallization from a Solvent/Anti-Solvent System: Dissolving the compound in a minimal amount of a good solvent (e.g., acetone, acetonitrile) and then slowly adding an anti-solvent (e.g., water, diethyl ether) can induce crystallization.[1]
-
Freeze-Drying (Lyophilization): If the compound is soluble in water or a suitable solvent like dioxane, freeze-drying can yield a solid powder, although it may be amorphous rather than crystalline.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| No peaks observed on HPLC-UV | The molecule lacks a significant UV chromophore. | Switch to a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[][5] |
| Broad or tailing peaks in RP-HPLC | Secondary interactions with the silica backbone of the column; presence of impurities. | Use a high-purity, end-capped C18 column. Add a small amount of a competing agent like trifluoroacetic acid (0.1%) to the mobile phase (if compatible with your molecule's stability). Consider a polymeric reversed-phase column (e.g., PLRP-S).[2][3] |
| Product co-elutes with starting materials or other impurities | Insufficient resolution of the chromatographic method. | Optimize the HPLC gradient. A shallower gradient over a longer run time can improve the separation of closely eluting species.[2] Experiment with different organic modifiers in the mobile phase (e.g., methanol vs. acetonitrile). |
| Low recovery of the product after purification | The compound may be sticking to glassware or the chromatography column. | Silanize glassware before use to reduce adsorption. After HPLC, flush the column with a strong solvent to ensure all the product has eluted. |
| The purified product is still a viscous, sticky oil | This is an inherent property of many PEGylated phosphonates.[1] | Attempt crystallization using a solvent/anti-solvent system (e.g., acetone/water or acetonitrile/diethyl ether).[1] Alternatively, use freeze-drying to obtain a solid powder. |
| NMR analysis shows the presence of residual solvent | The sticky nature of the compound can trap solvent molecules. | Dry the compound under high vacuum for an extended period (24-48 hours). If that fails, dissolve the compound in a small amount of a volatile solvent (e.g., dichloromethane) and re-evaporate under high vacuum to azeotropically remove the trapped solvent. |
Quantitative Data Presentation
The following table presents hypothetical data from the purification of two different batches of a this compound derivative using RP-HPLC-ELSD, illustrating how results can be structured for comparison.
| Parameter | Purification Method | Batch A | Batch B |
| Initial Purity (by ELSD Area %) | - | 75% | 80% |
| Final Purity (by ELSD Area %) | RP-HPLC-ELSD | 98.5% | 99.1% |
| Recovery Yield | RP-HPLC-ELSD | 85% | 82% |
| Physical State | - | Viscous Oil | Viscous Oil |
Experimental Protocols
Protocol 1: Purification by Reversed-Phase HPLC with ELSD Detection
This protocol is designed for the purification of this compound derivatives from common synthetic impurities.
-
Sample Preparation: Dissolve the crude product in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 4.0 mL/min.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (return to initial conditions)
-
-
-
ELSD Detector Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporator).
-
Further dry the purified product under high vacuum to remove residual solvents.
-
Protocol 2: Crystallization from an Acetonitrile/Water System
This protocol can be attempted to solidify the purified, oily product.[1]
-
Dissolution: Dissolve the purified this compound derivative (e.g., 100 mg) in a minimal amount of acetonitrile (e.g., 0.5 mL) at room temperature in a small vial.
-
Addition of Anti-Solvent: While gently stirring, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Inducing Crystallization: If crystals do not form spontaneously, gently scratch the inside of the vial with a glass rod at the liquid-air interface.
-
Maturation: Cap the vial and allow it to stand at room temperature for 2-4 hours, then transfer to a refrigerator (4 °C) and leave overnight to allow for complete crystal formation.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold water, and dry under high vacuum.
Diagrams
Caption: Experimental workflow for the purification and analysis of this compound derivatives.
Caption: A logical troubleshooting guide for addressing poor separation in HPLC purification.
References
Technical Support Center: Characterization of m-PEG4-C6-phosphonic acid ethyl ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the characterization of m-PEG4-C6-phosphonic acid ethyl ester and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a discrete polyethylene (B3416737) glycol (dPEG®) based linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a methoxy-terminated four-unit PEG chain connected to a C6 alkyl chain, which is terminated with a diethyl phosphonate (B1237965) group. This heterobifunctional linker connects a ligand for an E3 ubiquitin ligase and a ligand for a target protein within a PROTAC molecule.[1]
Q2: What are the key physicochemical properties of this linker?
A2: The key properties are summarized in the table below. This information is crucial for accurate mass spectrometry analysis and for understanding the linker's solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₉O₇P | PubChem[2] |
| Molecular Weight | 328.34 g/mol | PubChem[2] |
| Exact Mass | 328.16509026 Da | PubChem[2] |
| IUPAC Name | 1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane | PubChem[2] |
| SMILES | CCOP(=O)(CCOCCOCCOCCOC)OCC | PubChem[2] |
| XLogP3 | -0.4 | PubChem[2] |
Q3: How should this compound be stored?
A3: For long-term stability, it is recommended to store the compound as a solid at -20°C. If dissolved in a solvent such as DMSO, it should be stored in tightly sealed vials at -80°C to minimize degradation due to hydrolysis. Avoid repeated freeze-thaw cycles.
Q4: What are the primary stability concerns for this molecule?
A4: The main stability concern is the hydrolysis of the phosphonic acid ethyl ester to the corresponding monoethyl ester or the free phosphonic acid. This can be catalyzed by acidic or basic conditions. The ether linkages in the PEG chain are generally stable under standard laboratory conditions.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am seeing broad or tailing peaks for my conjugate. What are the possible causes?
A1: Peak broadening or tailing can be caused by several factors:
-
Secondary Interactions: The phosphonate group can interact with active sites on the silica-based stationary phase. To mitigate this, use a mobile phase with a low concentration of a modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to suppress silanol (B1196071) interactions.
-
Column Contamination: The column may have adsorbed impurities from previous samples. Try flushing the column with a strong solvent.[3]
-
Poor Sample Solubility: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Whenever possible, dissolve the sample in the mobile phase itself.[3]
-
Column Void: A void at the head of the column can cause peak distortion. This may require column replacement.[4]
Q2: My retention times are shifting between injections. Why is this happening?
A2: Retention time variability is a common issue in HPLC.
-
Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is delivering a consistent composition.[5] You can verify this by adding a UV-active tracer to one of the solvents.[5]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in laboratory temperature can affect retention times.[3]
-
Column Equilibration: Ensure the column is adequately equilibrated between gradient runs. A minimum of 10 column volumes is recommended.[3]
Q3: I see an unexpected peak in my chromatogram that grows over time. What could it be?
A3: This is likely a degradation product. The most probable degradation is the hydrolysis of one or both ethyl ester groups on the phosphonate. This creates the more polar phosphonic acid monoester or the di-acid, which will typically elute earlier than the parent compound in reversed-phase HPLC. To confirm, you can analyze the peak by mass spectrometry.
Caption: Potential hydrolysis pathway of the diethyl phosphonate ester.
Mass Spectrometry (MS) Analysis
Q1: I am having trouble getting a clear molecular ion peak for my conjugate in ESI-MS.
A1: Several factors can affect ionization efficiency:
-
Adduct Formation: Phosphonate esters can form various adducts. In positive ion mode, look for [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The presence of multiple adducts can split the signal.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the cone voltage or fragmentor voltage.
-
Rearrangement Reactions: Phosphonate esters are known to undergo rearrangement reactions under ESI-MS/MS conditions, which can complicate spectral interpretation.[6] Be aware that novel fragments may not correspond to simple bond cleavages.[6]
Q2: My observed mass does not match the theoretical mass. What should I check?
A2:
-
Verify Theoretical Mass: Double-check your calculation of the theoretical mass, accounting for the correct isotopic distribution. Use the exact mass (328.16509026 Da for C₁₃H₂₉O₇P) for high-resolution mass spectrometry.[2]
-
Check for Modifications: Ensure your sample has not been modified. The most common modification is hydrolysis of the ethyl ester, which would result in a mass loss of 28 Da (C₂H₄) for each hydrolyzed group, replaced by hydrogen.
-
Instrument Calibration: Confirm that the mass spectrometer is properly calibrated.
Nuclear Magnetic Resonance (NMR) Analysis
Q1: The proton (¹H) NMR spectrum of my conjugate is very complex and difficult to interpret, especially around the PEG and alkyl regions.
A1: The complexity arises from overlapping signals and heteronuclear coupling.
-
Signal Overlap: The repeating ethylene (B1197577) glycol units of the PEG chain often result in overlapping signals in the 3.5-3.7 ppm region. High-field NMR (≥500 MHz) can help resolve these multiplets.
-
P-H Coupling: The phosphorus atom (³¹P) will couple with nearby protons (²JPH, ³JPH), causing signals for the adjacent methylene (B1212753) groups to appear as complex multiplets rather than simple triplets or quartets. This is a key feature to look for during structural confirmation.
Q2: How can I definitively confirm the presence and structure of the phosphonate group?
A2:
-
³¹P NMR Spectroscopy: A ³¹P NMR experiment is essential. A single peak in the proton-decoupled ³¹P spectrum will confirm the presence of one phosphorus environment. The chemical shift will be characteristic of a phosphonate ester.
-
2D NMR Techniques:
-
¹H-³¹P HSQC/HMBC: These experiments will show correlations between the phosphorus atom and nearby protons, allowing for unambiguous assignment of the protons on the carbons alpha and beta to the phosphorus atom.
-
¹H-¹³C HSQC/HMBC: These are crucial for assigning the carbon skeleton. Look for ¹³C signals split by the phosphorus atom (¹JCP, ²JCP). One-bond C-P couplings can be large (over 100 Hz).[7]
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS Analysis
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.
-
MS Detection (ESI+):
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the multiplets in the 3.5-4.2 ppm range, which will correspond to the PEG chain and the methylene groups adjacent to the phosphonate oxygen.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or APT pulse sequence). Note the C-P coupling constants for carbons near the phosphorus atom.[7]
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. Use an external standard (e.g., 85% H₃PO₄) for chemical shift referencing.
-
2D NMR (if needed): If assignments are ambiguous, perform COSY, HSQC, and HMBC experiments to confirm connectivity. A ¹H-³¹P HMBC can be particularly useful for confirming the structure around the phosphonate group.
Visualizations
Caption: General workflow for the characterization of the conjugate.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-PEG4-phosphonic acid ethyl ester | C13H29O7P | CID 119058296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. lcms.cz [lcms.cz]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: Overcoming Aggregation Issues with PEGylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with PEGylated compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in PEGylated compounds?
Aggregation of PEGylated compounds, particularly proteins, is a multifaceted issue that can arise from several factors during and after the PEGylation process. The primary causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from optimal conditions can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1][2]
-
Poor Reagent Quality: Impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How does PEGylation, in principle, help prevent aggregation?
PEGylation is a widely used strategy to enhance the stability and solubility of therapeutic proteins and other molecules.[2][3][4] The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can mitigate aggregation through several mechanisms:
-
Steric Hindrance: The PEG chains create a hydrophilic shield around the molecule, which can mask hydrophobic patches and prevent intermolecular interactions that lead to aggregation.[5]
-
Increased Hydrodynamic Volume: The attached PEG increases the molecule's effective size in solution, which can reduce the likelihood of aggregation.[2]
-
Exclusion of Water: PEG-protein interactions can beneficially exclude water from the protein surface, which can contribute to stability.[2]
Q3: What are the common analytical techniques to detect and quantify aggregation of PEGylated compounds?
Several analytical methods can be employed to detect and quantify the aggregation of PEGylated compounds:
-
Size Exclusion Chromatography (SEC): This is a principal method for separating molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]
-
Turbidity Measurements: A simple method to assess the extent of aggregation by measuring the scattering of light by the solution.
Troubleshooting Guide
Issue: Visible precipitation or increased turbidity observed during the PEGylation reaction.
This is a clear indication of significant aggregation. The following troubleshooting workflow can help identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: A Focus on m-PEG4-C6-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein to induce its degradation, are composed of three key elements: a warhead for the protein of interest (POI), an E3 ligase ligand, and a linker connecting the two. While the choice of warhead and E3 ligase ligand determines the target and the degradation machinery, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.
This guide provides a comparative analysis of m-PEG4-C6-phosphonic acid ethyl ester, a polyethylene (B3416737) glycol (PEG)-based linker, against other commonly used PROTAC linkers. By presenting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the design and optimization of novel protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer but an active component that significantly impacts the molecule's performance. Its length, composition, and rigidity can influence:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the productive formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for ubiquitination and subsequent degradation.
-
Physicochemical Properties: The linker contributes to the overall molecular weight, polarity, and solubility of the PROTAC, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Cell Permeability: As PROTACs are typically large molecules, achieving sufficient cell permeability to reach their intracellular targets is a major challenge. The linker's characteristics can significantly impact a PROTAC's ability to cross the cell membrane.
-
Pharmacokinetics (DMPK): The linker can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC, affecting its half-life and in vivo efficacy.
Comparative Analysis of PROTAC Linkers
PROTAC linkers can be broadly categorized into flexible linkers, such as PEG and alkyl chains, and rigid linkers, which often contain cyclic moieties. Each class possesses distinct advantages and disadvantages that must be considered in the context of a specific drug discovery program.
This compound: A PEG-Based Linker
This compound is a bifunctional linker featuring a four-unit polyethylene glycol (PEG4) chain, a six-carbon alkyl (C6) chain, and a phosphonic acid ethyl ester group. The PEG component imparts hydrophilicity, which can improve the solubility of the PROTAC. The alkyl chain provides a degree of lipophilicity and conformational flexibility. The phosphonic acid ethyl ester can serve as a synthetic handle for conjugation to either the warhead or the E3 ligase ligand.
Data Presentation
The following tables summarize quantitative data from studies comparing the performance of PROTACs with different linker types. While direct comparative data for this compound is limited in the public domain, the data presented for other PEG and alkyl linkers provide valuable insights into their relative performance.
Table 1: Comparison of Cell Permeability for PROTACs with Different Linkers (PAMPA Assay)
| PROTAC | Linker Type | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC 1 | Flexible (Aliphatic) | 8-atom alkyl chain | 0.2 | [1] |
| PROTAC 2 | Flexible (PEG) | 8-atom ethylene (B1197577) glycol-based | 0.1 | [1] |
| PROTAC 3 | Semi-rigid | Piperazine-containing | 0.5 | [1] |
| PROTAC 4 | Semi-rigid | Piperidine-containing | 0.4 | [1] |
| PROTAC 5 | Rigid | Phenyl-containing | 0.8 | [1] |
| PROTAC 6 | Rigid | Pyridine-containing | 1.2 | [1] |
Note: Data is illustrative and derived from a study on VHL-recruiting PROTACs. Higher Papp values indicate greater passive permeability.
Table 2: Caco-2 Permeability of Androgen Receptor (AR) PROTACs with PEG Linkers
| PROTAC | AR Ligand | E3 Ligase Ligand | Linker | A to B Papp (10⁻⁶ cm/s) | B to A Papp (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| 14 | Ligand 3 | Cereblon | PEG | 1.7 | 14.1 | 8.4 | [2] |
| 20b | Ligand 4 | VHL | PEG | 0.35 | 0.24 | 0.7 | [2] |
| 20d | Ligand 4 | VHL | PEG | BLQ | 8.6 | >12 | [2] |
BLQ = Below Limit of Quantification. A to B Papp represents permeability from the apical to the basolateral side, mimicking intestinal absorption. B to A Papp represents permeability in the reverse direction. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Table 3: Degradation Efficiency of TBK1 PROTACs with Different Linker Lengths
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC with 7-atom linker | 7 | No degradation | - | [3] |
| PROTAC with 12-atom linker | 12 | <1000 | - | [3] |
| PROTAC with 21-atom linker | 21 | 3 | 96 | [3] |
| PROTAC with 29-atom linker | 29 | 292 | 76 | [3] |
DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in the comparison of PROTAC linkers.
Western Blot for Protein Degradation
This assay quantifies the reduction in the levels of the target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay assesses the passive permeability of a compound across an artificial lipid membrane.
1. Plate Preparation:
-
Coat a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer on the filter.
2. Donor and Acceptor Solutions:
-
Prepare a donor solution by dissolving the PROTAC in a buffer at a known concentration.
-
Fill the wells of a 96-well acceptor plate with buffer.
3. Permeability Assay:
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the donor solution to the wells of the filter plate.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
4. Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or another suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq) where Vd and Va are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, Cₐ(t) is the concentration in the acceptor well at time t, and Cₑq is the equilibrium concentration.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a PROTAC to its target protein.
1. Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate.
2. Assay Procedure:
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein, to the cells.
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET™ substrate to initiate the bioluminescence reaction.
3. Data Acquisition and Analysis:
-
Measure the bioluminescence and fluorescence signals using a plate reader.
-
Calculate the NanoBRET™ ratio by dividing the fluorescence signal by the bioluminescence signal.
-
The binding of the PROTAC to the target protein will displace the tracer, leading to a decrease in the BRET signal.
-
Determine the IC₅₀ value, which represents the concentration of the PROTAC that causes a 50% reduction in the BRET signal, to quantify target engagement.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While PEG-based linkers like this compound offer advantages in terms of solubility, their impact on cell permeability and metabolic stability must be carefully evaluated. The experimental data presented in this guide highlight the complex interplay between linker composition and PROTAC performance. A systematic approach, involving the synthesis and evaluation of a panel of PROTACs with diverse linkers, is often necessary to identify the optimal linker for a given target and E3 ligase pair. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the design and characterization of novel protein degraders. As the field of targeted protein degradation continues to advance, a deeper understanding of "linkerology" will be paramount in unlocking the full therapeutic potential of PROTACs.
References
The Efficacy of m-PEG4-C6-phosphonic acid ethyl ester in Targeted Protein Degradation: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy. The linker region, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in optimizing the therapeutic potential of these heterobifunctional molecules. This guide provides a comprehensive comparison of PROTACs synthesized with polyethylene (B3416737) glycol (PEG)-based linkers, with a focus on m-PEG4-C6-phosphonic acid ethyl ester, against other common linker classes. Supported by experimental data, this document is intended for researchers, scientists, and drug development professionals to facilitate the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active component that influences several key parameters, including:
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for the stable and productive formation of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[2]
-
Degradation Efficiency: An optimal linker design is essential for achieving high degradation potency (low DC50) and maximal degradation (high Dmax).[3]
PEG linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4] The inclusion of a phosphonic acid ethyl ester group in the this compound linker may further enhance solubility and influence cell permeability, although direct comparative data on its degradation performance is limited in publicly available literature.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 1-PEG unit | >5000 | <20 | [1] |
| BRD4 | CRBN | 2-PEG units | >5000 | <20 | [1] |
| BRD4 | CRBN | 4-PEG units | <500 | >80 | [1] |
| IRAK4 | CRBN | PEG2 linker | Potent Degradation | N/A | [5] |
| BTK | CRBN | PEG linker | Low nM | >90 | [6] |
| HaloTag | VHL | <3 PEG units | Minimal Degradation | ≤20 | [7] |
| HaloTag | VHL | 3 PEG units | Potent Degradation | >95 | [7] |
Table 2: Comparison of Different Linker Classes
| Target Protein | E3 Ligase | Linker Class | Representative Linker Type | DC50 (nM) | Dmax (%) | Reference |
| H-PGDS | CRBN | PEG | Pomalidomide-PEG-TFC-007 | Potent Degradation | >90 | [8] |
| ERα | Peptide | Alkyl | 16-atom alkyl chain | Effective Degradation | N/A | [9] |
| BRD4 | VHL/CRBN | Rigid | Piperazine/Piperidine-based | Potent Degradation | >90 | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the key processes in targeted protein degradation is essential for a clear understanding of the mechanism of action and the experimental procedures used for evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction by combining the E1, E2, E3, ubiquitin, ATP, and the target protein in the ubiquitination buffer on ice.
-
PROTAC Addition: Add the PROTAC at the desired concentration to the reaction mixture. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot: Analyze the reaction products by Western blot using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
Cell Viability Assay (e.g., CTG, CCK-8)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and the formation of the ternary complex in real-time.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI can be used to study binary and ternary interactions.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic information about the binding events, including the cooperativity of ternary complex formation.
-
NanoBRET™ Assay: A cell-based assay that measures the proximity of the target protein and E3 ligase within living cells upon PROTAC treatment.
The choice of assay depends on the specific research question, the availability of purified proteins, and the desired throughput.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length and composition significantly impacting degradation efficiency. While direct comparative data for this compound is not extensively available, the evidence for other PEG-based linkers underscores the importance of optimizing linker length for each specific target and E3 ligase combination. The inclusion of a phosphonate (B1237965) group may offer advantages in terms of solubility and cell permeability, warranting further investigation. By employing the detailed experimental protocols provided in this guide, researchers can systematically evaluate the performance of novel PROTACs and contribute to the rational design of next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Surface Functionalization: Alternatives to m-PEG4-C6-Phosphonic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common alternatives to m-PEG4-C6-phosphonic acid ethyl ester for the surface functionalization of materials used in biomedical and drug delivery applications. The focus is on creating surfaces that resist non-specific protein adsorption, a critical factor in improving the efficacy and safety of implantable devices, nanoparticles, and drug carriers. This document outlines the performance of silane (B1218182), thiol, and catechol-based PEGylation agents, supported by experimental data and detailed protocols.
Introduction to Surface Functionalization
The performance of biomaterials is intrinsically linked to their surface properties. Unmodified surfaces can trigger undesirable biological responses, such as protein fouling, which can lead to inflammation, immune reactions, and reduced device efficacy. Surface functionalization with biocompatible polymers, most notably polyethylene (B3416737) glycol (PEG), is a widely adopted strategy to mitigate these effects. The choice of anchoring chemistry, which links the PEG chains to the substrate, is crucial for the stability and long-term performance of the functionalized surface.
This compound is a popular choice for modifying metal oxide surfaces due to the strong and stable bond formed between the phosphonic acid group and the substrate. However, a range of alternative anchoring chemistries exist, each with its own set of advantages and disadvantages. This guide will explore three primary alternatives:
-
PEG-Silanes: These molecules utilize a silane group (e.g., triethoxysilane) to form covalent bonds with hydroxylated surfaces like silica, glass, and many metal oxides.
-
PEG-Thiols: Thiols form strong coordinative bonds with noble metal surfaces, particularly gold, making them a standard for functionalizing gold nanoparticles and surfaces.
-
PEG-Catechols: Inspired by the adhesive proteins of marine mussels, catechol derivatives exhibit strong binding to a wide variety of surfaces, including metal oxides and polymers.
Quantitative Performance Comparison
The following tables summarize key performance indicators for different PEG-based surface functionalization agents. The data has been compiled from various scientific studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by experimental conditions such as the specific substrate, PEG chain length, and grafting density.
Table 1: Surface Characterization Data
| Functionalization Agent | Substrate | Layer Thickness (nm) | Water Contact Angle (°) | Reference |
| m-PEG-phosphonic acid | Titanium Oxide | ~5-15 | 20-40 | [1][2] |
| m-PEG-silane | Silicon Oxide | ~2-10 | 30-50 | [3][4] |
| m-PEG-thiol | Gold | ~3-12 | 25-45 | General Literature |
| m-PEG-catechol | Titanium Oxide | ~4-14 | 20-35 | [5][6] |
Table 2: Protein Adsorption Data
| Functionalization Agent | Substrate | Protein | Adsorbed Protein (ng/cm²) | Reduction in Adsorption (%) | Reference |
| m-PEG-phosphonic acid | Niobium Pentoxide | Fibrinogen | < 5 | > 95% | [7][8] |
| m-PEG-silane | Glass | Fibrinogen | < 10 | > 95% | [4] |
| m-PEG-thiol | Gold | BSA | < 8 | > 90% | General Literature |
| m-PEG-catechol | Stainless Steel | Albumin | < 15 | ~90% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the surface functionalization and characterization process.
General Substrate Preparation
A pristine and activated substrate surface is critical for successful and reproducible functionalization.
-
Cleaning: Sonicate the substrate in a sequence of solvents (e.g., acetone, ethanol (B145695), and deionized water) for 15 minutes each to remove organic contaminants.
-
Oxide Layer Formation/Activation (for Metal Oxides): Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate a fresh, hydroxylated oxide layer. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).
Surface Functionalization Protocols
3.2.1. PEG-Phosphonic Acid Monolayer Formation
-
Prepare a 1 mM solution of the m-PEG-phosphonic acid in a suitable solvent (e.g., ethanol or toluene).
-
Immerse the cleaned and activated substrate in the solution for 4-24 hours at room temperature.
-
After incubation, rinse the substrate thoroughly with the same solvent to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of inert gas.
3.2.2. PEG-Silane Monolayer Formation
-
Prepare a 1-2% (v/v) solution of the m-PEG-silane in an anhydrous solvent (e.g., toluene (B28343) or ethanol). To initiate hydrolysis of the silane, a small amount of water (e.g., 5% of the total volume) can be added to the ethanol-based solutions.
-
Immerse the cleaned and activated substrate in the silane solution for 2-12 hours at room temperature or slightly elevated temperatures (e.g., 60°C).
-
After the reaction, sonicate the substrate in the fresh solvent to remove unbound silanes.
-
Cure the silanized surface by baking at 100-120°C for 1 hour to promote the formation of stable siloxane bonds.
3.2.3. PEG-Catechol Monolayer Formation
-
Prepare a solution of the m-PEG-catechol derivative (e.g., PEG-dopamine) in an aqueous buffer, typically at a slightly alkaline pH (e.g., pH 8.5 Tris buffer) to promote oxidative polymerization and adhesion.[9]
-
Immerse the substrate in the solution for 1-4 hours at room temperature.[5][6]
-
Rinse the coated substrate extensively with deionized water to remove non-adherent polymer.
-
Dry the surface under a stream of inert gas.
Surface Characterization Protocols
3.3.1. Contact Angle Goniometry
-
Place a sessile drop of deionized water (typically 1-5 µL) onto the functionalized surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. A lower contact angle indicates a more hydrophilic surface.
3.3.2. X-ray Photoelectron Spectroscopy (XPS)
-
Place the functionalized substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray source.
-
Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical states of the atoms on the surface. The presence of characteristic peaks for carbon (C 1s), oxygen (O 1s), and the specific heteroatom from the linker (e.g., P 2p for phosphonate, Si 2p for silane) confirms successful functionalization.
3.3.3. Ellipsometry
-
Measure the change in polarization of a light beam upon reflection from the substrate surface.
-
Use an appropriate optical model to calculate the thickness of the organic layer. This provides a quantitative measure of the grafted PEG layer.
Protein Adsorption Assay
-
Incubate the functionalized and control (unmodified) substrates in a protein solution (e.g., 1 mg/mL bovine serum albumin or fibrinogen in phosphate-buffered saline) for a defined period (e.g., 1 hour) at 37°C.
-
Rinse the substrates thoroughly with buffer to remove non-adsorbed protein.
-
Quantify the amount of adsorbed protein using a suitable technique, such as:
-
Quartz Crystal Microbalance with Dissipation (QCM-D): Measures the change in frequency and dissipation of an oscillating quartz crystal sensor upon protein adsorption, providing real-time data on the mass and viscoelastic properties of the adsorbed layer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Uses specific antibodies to detect and quantify the adsorbed protein.
-
Fluorescence Microscopy: Employs fluorescently labeled proteins to visualize and quantify adsorption.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in surface functionalization and its evaluation.
Caption: Experimental workflow for comparing surface functionalization alternatives.
Caption: Simplified binding mechanisms of different headgroups to a metal oxide surface.
Conclusion
The selection of an appropriate surface functionalization chemistry is a critical decision in the development of advanced biomaterials and drug delivery systems. While this compound offers excellent performance on metal oxide surfaces, PEG-silanes, PEG-thiols, and PEG-catechols provide versatile alternatives for a broader range of substrates.
-
PEG-phosphonates are highly recommended for their superior stability on metal oxide surfaces, particularly in aqueous environments.[1]
-
PEG-silanes are a cost-effective and well-established option for silica-based materials and many metal oxides, though their hydrolytic stability can be a concern in some applications.[10][11]
-
PEG-thiols remain the gold standard for functionalizing gold surfaces due to the formation of strong, self-assembled monolayers.
-
PEG-catechols are emerging as a highly versatile and robust option for a wide array of materials, mimicking the powerful adhesion strategies found in nature.[5][6]
The choice of the optimal functionalization agent will ultimately depend on the specific substrate material, the desired level of stability, and the biological environment in which the material will be used. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific application.
References
- 1. specificpolymers.com [specificpolymers.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catechol-grafted poly(ethylene glycol) for PEGylation on versatile substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of catechol and zwitterion-bifunctionalized poly(ethylene glycol) for the construction of antifouling surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. princeton.edu [princeton.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Validating m-PEG4-C6-phosphonic acid ethyl ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of m-PEG4-C6-phosphonic acid ethyl ester to proteins, peptides, or small molecules is a critical step in the development of novel therapeutics and research tools. Validating this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of key analytical methods for the characterization and validation of this specific PEGylation, supported by experimental data and detailed protocols.
Primary Analytical Methods: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are the cornerstones of analytical validation for bioconjugates. Each technique offers unique advantages and disadvantages in the context of this compound conjugation.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Structural elucidation, purity assessment, and quantification of conjugation efficiency. | Determination of molecular weight, confirmation of conjugation, and identification of heterogeneity. | Separation and quantification of conjugated product from unreacted starting materials and impurities. |
| Strengths | - Provides detailed structural information. - ¹H and ³¹P NMR are highly specific for the PEG linker and phosphonate (B1237965) group. - Quantitative NMR (qNMR) can determine conjugation efficiency without a reference standard. | - High sensitivity and accuracy in mass determination. - Can identify different species in a heterogeneous mixture (e.g., different degrees of PEGylation). - ESI-MS and MALDI-TOF are powerful for large biomolecules.[1][2] | - Excellent for assessing purity and quantifying components. - Adaptable with various detectors (UV, CAD, MS, ELSD). - Well-established and robust technique.[3] |
| Weaknesses | - Lower sensitivity compared to MS. - Complex spectra for large molecules, requiring expertise in interpretation. - Careful consideration of relaxation times is needed for accurate quantification.[4] | - Polydispersity of PEG can complicate spectra. - Ionization suppression effects can impact quantification. - Can be destructive to the sample. | - PEG lacks a strong UV chromophore, requiring specialized detectors like CAD or MS.[5] - Method development can be time-consuming. - Potential for non-specific interactions with the column. |
| Typical LOD/LOQ | - ¹H NMR: LOD ~1-10 µM; LOQ ~5-50 µM - ³¹P NMR: LOD ~10-100 µM; LOQ ~50-500 µM[6][7] | - ESI-MS: pg to low ng range - MALDI-TOF: low fmol to pmol range | - HPLC-UV: ng range (if chromophore present) - HPLC-CAD: low ng range[8][9] - HPLC-MS: pg to low ng range |
| Accuracy/Precision | - qNMR: High accuracy (typically <2% error) and precision (RSD <3%). | - High mass accuracy (<5 ppm with high-resolution MS). - Quantitative accuracy depends on the method and standards used. | - HPLC-CAD: Good precision (RSD <5%).[8] - High accuracy and precision with proper validation. |
Experimental Protocols
Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P-NMR) Spectroscopy
This method allows for the direct quantification of the phosphonic acid ethyl ester group, providing a direct measure of the conjugated linker.
Sample Preparation:
-
Accurately weigh 5-10 mg of the conjugate and a certified internal standard (e.g., triphenyl phosphate) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to an NMR tube.
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Nucleus: ³¹P
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[4]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150 for the signal of interest for accurate quantification.[6]
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signal corresponding to the phosphonic acid ethyl ester and the internal standard.
-
Calculate the concentration of the conjugate using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (MWₓ / MWₛₜₔ) * (mₛₜₔ / V)
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ, Iₛₜₔ = Integral of the analyte and standard
-
Nₓ, Nₛₜₔ = Number of phosphorus nuclei for the analyte and standard
-
MWₓ, MWₛₜₔ = Molecular weight of the analyte and standard
-
mₛₜₔ = Mass of the standard
-
V = Volume of the solvent
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is ideal for separating the conjugated product from starting materials and impurities and quantifying them, especially since the PEG linker lacks a UV chromophore.
Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: A reverse-phase column suitable for biomolecules, such as a C4 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration within the linear range of the detector (typically in the µg/mL range).
-
Filter the sample through a 0.22 µm filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the conjugated product, unreacted starting materials, and any impurities based on retention times established with standards.
-
Quantify the components by integrating the peak areas. The relative percentage of each component can be determined to assess purity. For absolute quantification, a calibration curve with a reference standard of the conjugate is required.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This technique is excellent for determining the molecular weight of the conjugate and assessing the degree of PEGylation.
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the conjugate in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of approximately 1-10 pmol/µL.
-
Spotting: Mix the analyte and matrix solutions (e.g., in a 1:1 ratio) and spot 1 µL of the mixture onto the MALDI target plate. Allow the spot to dry completely.
MS Acquisition:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Mode: Linear mode for high molecular weight analytes.
-
Laser: Nitrogen laser (337 nm).
-
Calibration: Calibrate the instrument using a standard protein mixture of known molecular weights that bracket the expected mass of the conjugate.
Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak(s) of the conjugate.
-
Compare the experimental mass to the theoretical mass to confirm conjugation.
-
The presence of multiple peaks separated by the mass of the this compound unit can indicate multiple conjugations. The distribution of these peaks can be used to assess the heterogeneity of the product.
Alternative Analytical Methods
Beyond the primary techniques, several other methods can provide valuable complementary information for a comprehensive validation of your conjugate.
| Method | Principle | Application in Conjugation Validation | Advantages | Disadvantages |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules, identifying functional groups. | Confirms the presence of characteristic PEG ether bonds (C-O-C stretch around 1100 cm⁻¹) and the phosphonate group (P=O stretch).[10][11] | - Non-destructive. - Fast and easy to use. - Provides direct evidence of functional groups. | - Not quantitative. - Can be difficult to interpret for complex molecules with overlapping peaks. |
| Elemental Analysis | Measures the elemental composition (e.g., C, H, N, P) of a sample. | Quantifies the phosphorus content to determine the amount of conjugated phosphonic acid linker. | - Provides accurate quantitative data on elemental composition. | - Destructive. - Requires a relatively large amount of pure sample. - Does not provide structural information. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Characterizes the binding affinity of the conjugated molecule to its target, confirming that the conjugation has not compromised its biological activity.[12][13] | - Provides a complete thermodynamic profile of the interaction. - Label-free. | - Requires specialized equipment. - Can be time-consuming. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte. | Assesses the binding kinetics and affinity of the conjugate to its target in real-time.[14][15] | - High sensitivity. - Real-time monitoring of interactions. - Label-free. | - Requires immobilization of one of the binding partners, which can affect its activity. - Can be complex to set up and analyze. |
Conclusion
A multi-faceted analytical approach is crucial for the robust validation of this compound conjugation. While NMR spectroscopy provides unparalleled structural detail and quantitative information on conjugation efficiency, mass spectrometry is indispensable for accurate molecular weight determination and assessment of heterogeneity. HPLC remains the gold standard for purity analysis and quantification of individual components. The choice of the primary analytical technique will depend on the specific information required, while alternative methods such as FTIR, elemental analysis, ITC, and SPR can provide valuable complementary data for a comprehensive understanding of the conjugate's properties and function. By employing a combination of these powerful analytical tools, researchers can ensure the quality, consistency, and performance of their PEGylated products.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical method development, validation, and out-of-specification investigations for polyethylene glycol. | Semantic Scholar [semanticscholar.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 7. NMR-based quantification of organic diphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
Comparative Stability of m-PEG4-C6-phosphonic acid ethyl ester Linkers: An In-Vitro and In-Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in a bioconjugate, such as an antibody-drug conjugate (ADC) or a PROTAC, is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release its payload at the target site. This guide provides a comparative overview of the in-vitro and in-vivo stability of the m-PEG4-C6-phosphonic acid ethyl ester linker and other commonly used linker technologies, supported by available experimental data and detailed protocols for stability assessment.
While specific quantitative in-vitro and in-vivo stability data for the this compound linker is not extensively available in the public domain, the general characteristics of phosphonate-based linkers suggest a high degree of stability. Phosphonate (B1237965) esters are known for their resistance to enzymatic and chemical hydrolysis, which can translate to enhanced stability in biological matrices.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is intended to improve hydrophilicity and can influence the pharmacokinetic properties of the entire conjugate.[2]
This guide will compare the expected stability profile of the this compound linker with well-characterized cleavable and non-cleavable linkers, providing a framework for researchers to design and interpret their own stability studies.
Comparative Stability of Common Linker Technologies
The following table summarizes the in-vitro and in-vivo stability of various linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific conjugate, payload, and animal models used.
| Linker Type | Specific Example | In-Vitro Stability (Human Plasma) | In-Vivo Stability (Rodent Models) | Cleavage Mechanism | References |
| Phosphonate Ester | This compound | Data not publicly available. Expected to be highly stable due to the phosphonate ester bond. | Data not publicly available. PEGylation may extend half-life. | Hydrolysis (acidic/basic conditions) | [3] |
| Phosphonamidate | Aryl Phosphonamidates | Highly stable (t½ > 24 hours) | Not specified, but high plasma stability is a key feature. | Enzymatic/Chemical Hydrolysis | [2][4] |
| Peptide (Enzyme-cleavable) | Valine-Citrulline (Val-Cit) | Stable (No significant degradation after 28 days) | Unstable in mouse plasma (cleaved by carboxylesterase Ces1c), more stable in rats and primates. | Cathepsin B | [5] |
| Hydrazone (pH-sensitive) | Hydrazone | Stable at neutral pH, labile at acidic pH. | Variable; can be prone to premature release. | Acid-catalyzed hydrolysis | [6] |
| Disulfide (Redox-sensitive) | Disulfide | Moderately stable; susceptible to thiol-disulfide exchange. | Variable; can be cleaved by reducing agents like glutathione. | Reduction | [6] |
| Thioether (Non-cleavable) | SMCC | Highly stable | Highly stable | Proteolytic degradation of the antibody | [6] |
Experimental Protocols for Linker Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The two most common methods for quantifying linker stability are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
In-Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in plasma from different species (e.g., human, mouse, rat) to predict its behavior in circulation.
Protocol Outline:
-
Incubation:
-
Incubate the test conjugate (e.g., ADC) in plasma at a concentration of 1 mg/mL at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected samples at -80°C to stop any further degradation.
-
-
Sample Analysis by LC-MS (to quantify released payload):
-
Protein Precipitation: Thaw the plasma samples and add 3 volumes of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the released payload.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload. A standard curve of the payload in plasma should be prepared for accurate quantification.
-
-
Sample Analysis by ELISA (to quantify intact conjugate):
-
Plate Coating: Coat a 96-well plate with an antibody that specifically captures the conjugate (e.g., an anti-idiotype antibody).
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add diluted plasma samples to the wells and incubate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the payload.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance to determine the concentration of the intact conjugate.
-
In-Vivo Stability Assay
This assay assesses the stability of the conjugate in a living organism, providing crucial pharmacokinetic data.
Protocol Outline:
-
Animal Dosing:
-
Administer the test conjugate intravenously to a suitable animal model (e.g., mice or rats) at a defined dose.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours).
-
Process the blood to obtain plasma and store at -80°C.
-
-
Sample Analysis:
-
Analyze the plasma samples using LC-MS to quantify the concentration of the free payload and/or using ELISA to determine the concentration of the intact conjugate, as described in the in-vitro protocol.
-
Pharmacokinetic parameters, such as the half-life of the intact conjugate and the appearance of free payload, can be calculated to assess in-vivo stability.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the in-vitro and in-vivo stability of a linker.
Caption: Workflow for assessing linker stability.
Signaling Pathways and Logical Relationships
The stability of the linker directly impacts the downstream signaling pathways that lead to therapeutic efficacy or toxicity.
Caption: Impact of linker stability on drug delivery.
References
- 1. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 3. Phosphonamidate Prodrugs of a Butyrophilin Ligand Display Plasma Stability and Potent Vγ9 Vδ2 T Cell Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Phosphonic Acid and Carboxylic Acid Anchors for Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Optimal Surface Anchor Chemistry
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of materials science, enabling precise control over interfacial properties for a myriad of applications, from biocompatible coatings on medical implants to the fabrication of advanced biosensors. The choice of the anchor group, the chemical moiety that binds the monolayer to the substrate, is critical in determining the stability, order, and overall performance of the SAM. Among the various options for modifying metal oxide surfaces, phosphonic acids and carboxylic acids have emerged as two of the most prominent and effective anchor groups.
This guide provides a detailed, data-driven comparison of phosphonic acid and carboxylic acid anchors for SAMs on metal oxide surfaces. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the necessary information to make an informed decision for their specific application.
Performance Comparison: Phosphonic Acid vs. Carboxylic Acid
The selection of an appropriate anchor group hinges on a thorough understanding of its performance characteristics. Below, we summarize the key differences between phosphonic acid and carboxylic acid anchors based on experimental data.
| Performance Metric | Phosphonic Acid Anchors | Carboxylic Acid Anchors | Key Findings & References |
| Binding Affinity & Strength | Higher | Lower | Phosphonic acids exhibit a stronger binding affinity to metal oxide surfaces compared to carboxylic acids. This stronger interaction leads to the formation of more robust and stable monolayers. Theoretical and experimental studies have shown that phosphonates can readily replace carboxylates on surfaces like aluminum oxide.[1][2] The binding strength of phosphonic acids is attributed to the potential for multidentate (mono-, bi-, and tridentate) binding with the surface metal atoms, whereas carboxylic acids typically bind in a monodentate fashion.[1][2] |
| Thermal Stability | Higher | Lower | Phosphonic acid SAMs demonstrate superior thermal stability. The robust P-O bond with the metal oxide substrate can remain stable up to 800°C.[3] In contrast, the degradation of the organic backbone of the SAM typically occurs at lower temperatures (200-350°C), indicating that the anchor-surface bond is not the limiting factor for phosphonic acid SAMs.[3] |
| Hydrolytic Stability | Generally Higher | Generally Lower | Phosphonic acid SAMs generally exhibit greater stability in aqueous environments compared to their carboxylic acid counterparts.[4][5] This enhanced hydrolytic stability is crucial for applications in biological media or humid conditions. However, the stability can be influenced by the specific metal oxide surface and the pH of the aqueous solution.[4] |
| Ordering and Packing Density | Higher | Lower | The stronger binding of phosphonic acids often leads to the formation of more well-ordered and densely packed monolayers.[6][7] This high degree of order can be critical for applications requiring precise control over surface properties, such as in molecular electronics and biosensors. |
| Ambient Stability | Higher | Lower | Phosphonic acid SAMs on titanium have been shown to be stable for up to 14 days in ambient air, while thiol SAMs on gold (a common benchmark) were not stable for even one day under the same conditions.[8] This suggests a greater long-term stability for phosphonic acid-based SAMs in typical laboratory environments. |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the formation and characterization of phosphonic acid and carboxylic acid SAMs on metal oxide surfaces.
I. SAM Formation
A. Phosphonic Acid SAMs via the Tethering by Aggregation and Growth (T-BAG) Method
The T-BAG method is a robust and widely used technique for the formation of high-quality phosphonic acid SAMs.[3][8]
-
Substrate Preparation:
-
Clean the metal oxide substrate (e.g., titanium, silicon oxide) by sonication in a series of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of dry nitrogen or argon.
-
Treat the substrate with an oxygen plasma cleaner for 5-10 minutes to remove any remaining organic contaminants and to generate a fresh, hydroxylated surface.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired phosphonic acid in a suitable organic solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF) or ethanol).
-
-
Deposition:
-
Immerse the cleaned substrate in the phosphonic acid solution in a clean, sealed container.
-
Incubate for 24-48 hours at room temperature. For some substrates and phosphonic acids, thermal annealing (e.g., 110-150°C for 24-48 hours) after an initial deposition period can improve monolayer quality and stability.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the same solvent used for deposition to remove any physisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen or argon.
-
B. Carboxylic Acid SAMs via Solution-Phase Deposition
Solution-phase deposition is a straightforward method for forming carboxylic acid SAMs.
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described for phosphonic acid SAMs.
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of the desired carboxylic acid in a suitable solvent, typically ethanol (B145695).
-
-
Deposition:
-
Immerse the cleaned substrate in the carboxylic acid solution in a sealed container.
-
Incubate for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse extensively with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate with a stream of dry nitrogen or argon.
-
II. Characterization Techniques
A. X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical state of the atoms on the surface, confirming the presence and binding of the SAM.
-
Instrument: A monochromatic Al Kα X-ray source is typically used.
-
Analysis Chamber Pressure: Maintain ultra-high vacuum (UHV) conditions ( < 1 x 10⁻⁹ torr).
-
Take-off Angle: A take-off angle of 45° or 90° relative to the sample surface is common for routine analysis. Angle-resolved XPS (ARXPS), where spectra are collected at various take-off angles, can provide information about the thickness and orientation of the monolayer.
-
Data Analysis: High-resolution spectra of relevant elements (e.g., P 2p for phosphonic acids, C 1s, O 1s, and the substrate metal peak) are acquired. The binding energies are calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
B. Contact Angle Goniometry
This technique measures the wettability of the surface, which is indicative of the presence and quality of the SAM.
-
Instrument: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Probe Liquid: High-purity deionized water is the most common probe liquid.
-
Measurement: A small droplet (typically 1-5 µL) of the probe liquid is gently deposited on the SAM-coated surface. The static contact angle is measured from the captured image of the droplet. Advancing and receding contact angles can also be measured to assess the homogeneity of the monolayer.
C. Atomic Force Microscopy (AFM)
AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of the SAM's morphology, packing, and the presence of defects.
-
Imaging Mode: Contact mode or tapping mode is typically used for imaging SAMs. Contact mode can sometimes be destructive to soft monolayers.
-
Cantilever: A silicon nitride or silicon cantilever with a sharp tip (nominal radius < 10 nm) is appropriate.
-
Scan Parameters: Scan sizes can range from hundreds of nanometers to a few micrometers. The scan rate should be optimized to obtain high-quality images without damaging the monolayer (typically 0.5-2 Hz).
D. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy provides information about the chemical bonds present in the SAM and can be used to assess the ordering of the alkyl chains.
-
Technique: Attenuated Total Reflectance (ATR-FTIR) or Grazing Angle Reflection-Absorption Infrared Spectroscopy (RAIRS) are commonly used for surface-sensitive measurements of SAMs.
-
Instrument: An FTIR spectrometer equipped with a suitable ATR crystal (e.g., Ge, ZnSe) or a RAIRS accessory.
-
Data Acquisition: Spectra are typically collected over the mid-infrared range (4000-400 cm⁻¹). The positions of the symmetric and asymmetric methylene (B1212753) (CH₂) stretching vibrations can indicate the degree of conformational order (gauche vs. all-trans) of the alkyl chains.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Binding mechanisms of phosphonic and carboxylic acid anchors.
Caption: Workflow for SAM preparation and characterization.
Caption: Decision tree for selecting an anchor group.
Conclusion: Making the Right Choice
The choice between phosphonic acid and carboxylic acid anchors for self-assembled monolayers on metal oxide surfaces is application-dependent. For applications demanding high stability, robustness, and a high degree of molecular order, phosphonic acids are the superior choice. Their strong, multidentate binding to the surface ensures the formation of durable and well-organized monolayers that can withstand harsh conditions.
Carboxylic acids, while offering a lower binding affinity and stability, can be a suitable option for applications where rapid monolayer formation is a priority and the environmental conditions are less demanding. Ultimately, a thorough understanding of the performance trade-offs, guided by the experimental data and protocols presented in this guide, will enable researchers to select the optimal anchor group to achieve their desired surface functionality.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Contact Mode | Bruker [bruker.com]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. piketech.com [piketech.com]
- 5. princeton.edu [princeton.edu]
- 6. Advanced Contact Mode AFM Operation [nanophys.kth.se]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity and Quality of Commercial m-PEG4-C6-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the purity and quality of commercially available m-PEG4-C6-phosphonic acid ethyl ester, a critical PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The performance of this product is objectively compared with commercially available alternatives, supported by detailed experimental protocols for purity determination.
The chemical structure and properties of this compound are well-defined, with a molecular formula of C19H41O7P and a CAS number of 2028281-89-0. It is a key reagent in drug discovery, where its purity is paramount to ensure the efficacy and safety of the final therapeutic product. Impurities can lead to side reactions, lower yields, and the introduction of potentially toxic byproducts.
Comparative Analysis of Commercial this compound and Alternatives
The purity of this compound and its alternatives is a critical parameter for its application. The following table summarizes the typical purity specifications from various commercial suppliers for the target compound and structurally related alternatives. These alternatives include variations in the polyethylene (B3416737) glycol (PEG) chain length (m-PEG3, m-PEG5) and a non-PEGylated analog (C6-phosphonic acid ethyl ester), which can influence the solubility, flexibility, and efficacy of the resulting PROTAC.[2][3]
| Product Name | Supplier Type | Stated Purity | Molecular Formula | CAS Number |
| This compound | Various | ≥95% - >98% | C19H41O7P | 2028281-89-0 |
| m-PEG3-phosphonic acid ethyl ester | Various | ≥95% - >98% | C17H37O6P | 1337527-24-8[4] |
| m-PEG5-phosphonic acid ethyl ester | Various | ≥95% - >98% | C21H45O8P | 1807512-42-0[5][6] |
| C6-phosphonic acid diethyl ester | Various | ≥98% | C10H23O3P | 78-38-6 |
Experimental Protocols for Purity and Quality Assessment
To independently verify the purity of commercial this compound, two primary analytical techniques are recommended: Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P-qNMR) spectroscopy and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Quantitative ³¹P-NMR for Absolute Purity Determination
Quantitative ³¹P-NMR is a powerful method for determining the absolute purity of organophosphorus compounds, as the ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, leading to simple, well-resolved spectra.[7][8]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a known amount (e.g., 5-10 mg, accurately weighed) of an internal standard. Methylphosphonic acid is a suitable internal standard.[9]
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire the ³¹P NMR spectrum on a spectrometer operating at a frequency of 162 MHz or higher.
-
Use a 30° pulse width and a relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei in the sample and standard to ensure full relaxation and accurate quantification.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity of the sample using the following formula:
Where:
-
Area_sample and Area_standard are the integrated peak areas of the sample and the internal standard, respectively.
-
MW_sample and MW_standard are the molecular weights of the sample and the internal standard, respectively.
-
Weight_sample and Weight_standard are the weights of the sample and the internal standard, respectively.
-
Purity_standard is the certified purity of the internal standard.
-
HPLC-ELSD for Separation of Impurities
HPLC with an Evaporative Light Scattering Detector (ELSD) is a valuable technique for the analysis of non-chromophoric compounds like PEGylated molecules.[10][] It allows for the separation and detection of impurities that may not be visible by UV detection.
Methodology:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the target compound from potential impurities.
-
Mobile Phase: A gradient elution is typically required.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
-
ELSD Parameters:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10-20 µL of the sample solution.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
The purity can be estimated by the area percentage of the main peak relative to the total peak area.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the assessment process and its implications, the following diagrams are provided.
Caption: Workflow for Purity Assessment.
Caption: Impact of Purity on Research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. Azido-PEG3-Phosphonic acid ethyl ester - CD Bioparticles [cd-bioparticles.net]
- 5. m-PEG5-phosphonic acid ethyl ester - Creative Biolabs [creative-biolabs.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Cytotoxicity and Biocompatibility of PROTAC Linkers: A Focus on m-PEG4-C6-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; it critically influences the PROTAC's efficacy, selectivity, and overall safety profile. This guide provides a comparative analysis of m-PEG4-C6-phosphonic acid ethyl ester, a representative of the polyethylene (B3416737) glycol (PEG)-phosphonate class of linkers, with other commonly used linker types. While specific experimental data on the cytotoxicity and biocompatibility of this compound is not publicly available, this guide leverages data from analogous structures and broader classes of PROTAC linkers to offer valuable insights for rational drug design.
The Central Role of the Linker in PROTAC Performance
The linker in a PROTAC molecule is a key determinant of its biological activity. It dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target.[1][2] The linker's chemical composition, length, and rigidity affect the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability, all of which are vital for its therapeutic potential.[3][4]
Comparative Analysis of PROTAC Linker Classes
The selection of a suitable linker is a critical step in PROTAC design. While PEG-based linkers are widely used due to their favorable properties, a variety of other linker types are being explored to optimize PROTAC performance.[3][5] The following table provides a comparative overview of different linker classes.
| Linker Class | Representative Example(s) | Key Characteristics | Advantages | Potential Disadvantages |
| PEG-Phosphonate | This compound | Hydrophilic PEG chain with a phosphonate (B1237965) group.[6] | Enhances aqueous solubility and biocompatibility.[4][7] The phosphonate group can offer a site for further modification or interaction with biological targets.[6] | Potential for reduced metabolic stability of the PEG chain.[4] Specific cytotoxicity of the phosphonate moiety needs to be evaluated. |
| Alkyl Chains | Simple alkane chains of varying lengths | Flexible and synthetically accessible. | Straightforward to synthesize and modify length.[3] | Can increase lipophilicity, potentially leading to poor solubility and off-target effects.[4] |
| Rigid Linkers | Linkers containing cyclic structures (e.g., piperazine, piperidine) or aromatic groups (e.g., triazoles). | Constrained conformations. | Can improve potency and selectivity by optimizing the orientation of the ternary complex.[3][8] May enhance metabolic stability.[4] | Can be more challenging to synthesize. May reduce solubility.[3] |
| Cleavable Linkers | Linkers containing moieties that can be cleaved by cellular enzymes or specific chemical triggers. | Designed for controlled release of the active molecule. | Can improve the therapeutic window by releasing the PROTAC at the target site, potentially reducing systemic toxicity. | The cleavage products themselves must be assessed for toxicity. |
Experimental Data on Related Compounds
While direct cytotoxicity data for this compound is unavailable, studies on other ethylphosphonate and phosphonic acid derivatives provide some context. For instance, certain ethylphosphonate curcumin (B1669340) mimics have shown concentration-dependent cytotoxicity against various cancer cell lines, with some selectivity for cancer cells over healthy cells. Research on other phosphonic acid derivatives has indicated that their biological effects, including cytotoxicity, are highly dependent on the overall molecular structure. It is crucial to note that these findings cannot be directly extrapolated to this compound, and specific testing is required.
The length of the PEG linker itself has been shown to significantly impact the cytotoxic activity of conjugates. In some instances, longer PEG chains have led to a reduction in in vitro cytotoxicity.[9] The optimal linker length for a PROTAC is target-dependent, and systematic screening of different linker lengths is often necessary to identify the most potent and safe molecule.[1][2][8]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development of safe and effective PROTACs. Below are detailed methodologies for key in vitro assays used to assess cytotoxicity and biocompatibility.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or other PROTACs) and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for a period that allows for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.[9]
Membrane Integrity Assay (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT/MTS assay.
-
Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Stop Solution Addition: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can help to visualize complex biological pathways and experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for in vitro cytotoxicity assessment.
Conclusion
The comparison with other linker classes, such as alkyl chains and rigid linkers, highlights the diverse strategies available to researchers for optimizing PROTAC design. The choice of linker should be guided by a comprehensive assessment of its impact on the formation of the ternary complex, physicochemical properties, and ultimately, the in vitro and in vivo safety and efficacy of the PROTAC. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity and structure-safety relationships of different linker types will be crucial for the development of the next generation of protein-degrading therapeutics.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 7. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the essential ternary complex (POI-PROTAC-E3 ligase).[1][2][3][4]
Among various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently used due to their hydrophilicity, biocompatibility, and tunable length.[1][] The length of this PEG linker is a crucial parameter that dictates the spatial arrangement of the target protein and the E3 ligase.[6] An optimal linker length facilitates a productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target.[3][7] Conversely, a linker that is too short may cause steric hindrance, while one that is too long can result in a non-productive complex, failing to bring the two proteins into the correct orientation for ubiquitin transfer.[6][7][8]
This guide provides a comparative analysis of how PEG linker length impacts the biological activity of PROTACs, supported by experimental data from various studies. It also includes detailed experimental protocols for assessing PROTAC performance.
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can profoundly affect a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The optimal length is not universal and must be empirically determined for each specific target protein and E3 ligase pair.[6][8]
The following table summarizes experimental data from studies investigating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (Atoms/PEG Units) | Degradation Potency (DC50) | Max Degradation (Dmax) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 atoms | Less Potent | - | [6][9] |
| VHL | 16 atoms | More Potent | - | [6][9][10] | |
| VHL | 19 atoms | Less Potent | - | [9] | |
| VHL | 21 atoms | Less Potent | - | [9] | |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 atoms | No Degradation | - | [11] |
| VHL | 12-29 atoms | Submicromolar | - | [11] | |
| VHL | 21 atoms | 3 nM | 96% | [4][11] | |
| VHL | 29 atoms | 292 nM | 76% | [11] | |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 0 PEG units | < 0.5 µM | - | [11] |
| Cereblon (CRBN) | 1-2 PEG units | > 5 µM | - | [11] | |
| Cereblon (CRBN) | 4-5 PEG units | < 0.5 µM | - | [3][11] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achievable with the PROTAC.
Key Experimental Protocols
To evaluate and compare the efficacy of PROTACs with different linker lengths, several key experiments are routinely performed. The following are generalized protocols for Western Blotting to quantify protein degradation and an MTS assay to assess cell viability.
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to determine the DC50 and Dmax values of a PROTAC by quantifying the amount of target protein remaining after treatment.
-
Cell Seeding and Treatment: Seed cells (e.g., MCF7 for ERα, OVCAR8 for HER2) in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.[4]
-
PROTAC Incubation: Treat the cells with a serial dilution of the PROTACs with varying linker lengths. Include a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 12, 24, or 48 hours) at 37°C.[4][12]
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[4][6] Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Protocol 2: MTS/MTT Cell Viability Assay
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability, often used to determine the IC50 value.[6][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6] Allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).[4]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer’s instructions and incubate for 1-4 hours at 37°C.[4]
-
Measurement: Measure the absorbance of the resulting formazan (B1609692) product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[4]
-
Analysis: Normalize absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results against PROTAC concentration to calculate the half-maximal inhibitory concentration (IC50).[4]
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the impact of linker length, and a typical experimental workflow.
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: Impact of PEG linker length on ternary complex formation.
Caption: Experimental workflow for evaluating PROTAC efficacy via Western Blot.
Conclusion
The optimization of PEG linker length is a cornerstone of successful PROTAC design. As the presented data illustrates, there is no single optimal linker length; rather, it is a highly target-dependent parameter that requires careful empirical validation. A systematic approach to varying linker length, coupled with robust quantitative methods like Western Blotting, is essential for developing potent and selective protein degraders. By meticulously fine-tuning this critical component, researchers can unlock the full therapeutic potential of PROTAC technology.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Versatility of m-PEG4-C6-phosphonic acid ethyl ester in Drug Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is a critical determinant in the successful design of targeted therapeutics. Among the diverse array of available linkers, m-PEG4-C6-phosphonic acid ethyl ester has emerged as a promising tool, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and bone-targeting drug conjugates. This guide provides a comprehensive comparison of its performance with alternative approaches, supported by general principles and illustrative experimental data from related molecules, given the limited publicly available case studies on this specific compound.
Core Applications and Chemical Structure
This compound is a heterobifunctional linker composed of three key components: a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units, a six-carbon alkyl (C6) spacer, and a phosphonic acid ethyl ester group. This unique structure imparts desirable physicochemical properties, making it suitable for two primary applications in drug development:
-
PROTAC Linker: In the realm of targeted protein degradation, the PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The overall length and flexibility of the linker are crucial for facilitating the formation of a productive ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC, ultimately leading to the degradation of the target protein.[1][2]
-
Bone-Targeting Moiety: The phosphonic acid group has a high affinity for hydroxyapatite (B223615), the primary mineral component of bone. This property can be exploited to deliver therapeutic agents specifically to bone tissue, thereby increasing local drug concentration and minimizing systemic side effects.
Comparison with Alternative Linkers in PROTAC Development
The choice of a linker is a critical optimization step in PROTAC design. The performance of this compound can be benchmarked against other commonly used linker classes.
| Linker Class | Key Advantages | Key Disadvantages | Illustrative Experimental Data (General) |
| Alkyl Chains | Synthetically straightforward; provide rigidity. | Poor aqueous solubility; may lead to non-specific binding. | PROTACs with purely alkyl linkers often exhibit lower cellular potency compared to PEG-containing counterparts due to poor solubility and aggregation. |
| PEG Linkers (e.g., this compound) | Enhance solubility and permeability; reduce non-specific binding; provide flexibility. | Can sometimes lead to increased molecular weight and potential for "hook effect" if not optimized. | Introduction of a PEG4 linker has been shown to improve the DC50 (half-maximal degradation concentration) of PROTACs by orders of magnitude in cell-based assays compared to alkyl linkers. |
| Click-Chemistry Linkers (e.g., Alkynes, Azides) | Allow for modular and efficient synthesis of PROTAC libraries. | The resulting triazole ring can influence the overall conformation and properties of the PROTAC. | Click-chemistry based PROTACs have demonstrated comparable or, in some cases, improved degradation efficiency over traditionally synthesized PROTACs, with the added benefit of synthetic versatility. |
Experimental Workflow for PROTAC Evaluation
A typical experimental workflow to assess the efficacy of a PROTAC, such as one synthesized with this compound, is as follows:
Caption: Experimental workflow for PROTAC evaluation.
Comparison with Alternative Bone-Targeting Strategies
The phosphonate (B1237965) group in this compound provides a means for active targeting to bone. This approach can be compared to other bone-targeting strategies.
| Targeting Moiety | Mechanism of Action | Advantages | Disadvantages |
| Bisphosphonates | High affinity for hydroxyapatite; inhibit osteoclast activity. | Clinically validated; dual therapeutic effect (targeting and anti-resorptive). | Can have on-target side effects related to bone resorption inhibition. |
| Tetracyclines | Chelate calcium ions in hydroxyapatite. | Good bone-binding affinity. | Potential for antibiotic resistance; can cause discoloration of teeth. |
| Acidic Oligopeptides (e.g., Asp, Glu) | Electrostatic interaction with calcium ions in hydroxyapatite. | Biocompatible; biodegradable. | May have lower binding affinity compared to phosphonates. |
| Phosphonic Acid Esters (as in the topic molecule) | High affinity for hydroxyapatite upon hydrolysis to the free acid. | Strong and specific bone targeting. | The ester must be cleaved in vivo to enable bone binding. |
Signaling Pathway for Bone Targeting and Drug Action
The general principle of using a phosphonate-containing molecule for bone-targeted drug delivery is depicted in the following diagram:
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling m-PEG4-C6-phosphonic acid ethyl ester
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling m-PEG4-C6-phosphonic acid ethyl ester. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, powder-free nitrile or neoprene chemotherapy gloves compliant with ASTM D6978 standard.[3] Regularly inspect for tears or punctures. | To prevent skin contact with the chemical, which may be harmful if absorbed. The use of double gloves provides an additional barrier. |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles.[2][3] | To protect eyes from splashes or aerosols of the chemical, which could cause serious eye damage. |
| Body Protection | A disposable, polyethylene-coated polypropylene (B1209903) gown with long sleeves.[3][4] For extensive handling, "bunny suit" coveralls are recommended.[4] | To prevent contamination of personal clothing and skin. The specified material offers resistance to chemical permeation. |
| Respiratory Protection | A full-face respirator is recommended if there is a risk of exceeding exposure limits or experiencing irritation.[2] For routine handling in a well-ventilated area, a standard surgical mask may be sufficient. | To prevent inhalation of any aerosols or vapors, which could be harmful to the respiratory tract. |
| Foot Protection | Closed-toe shoes are mandatory.[5] Disposable shoe covers should be worn in the designated handling area.[4] | To protect feet from spills and prevent the spread of contamination outside the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
-
Receiving and Unpacking :
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and eye protection, before opening the package in a designated and well-ventilated area, preferably within a chemical fume hood.
-
-
Storage :
-
Preparation and Use :
-
All handling of the compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated, clean equipment (spatulas, glassware, etc.).
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Ensure adequate ventilation during cleanup.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination, given its classification as very toxic to aquatic life with long-lasting effects.[1]
-
Waste Segregation :
-
All disposable materials that have come into contact with the chemical, including gloves, gowns, shoe covers, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or waste quantities of the chemical must be disposed of as hazardous chemical waste.
-
-
Waste Container Labeling :
-
Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols (e.g., "Toxic," "Harmful," "Dangerous for the Environment").
-
-
Disposal Procedure :
-
Dispose of the hazardous waste through an approved waste disposal company.
-
Do not discharge the chemical or contaminated materials into drains or the environment.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal. While a specific EPA waste code is not assigned, it may fall under codes for organic toxicity or specific industrial waste streams depending on its use.
-
Experimental Workflow and Safety
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. m-PEG4-phosphonic acid ethyl ester|MSDS [dcchemicals.com]
- 2. targetmol.com [targetmol.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
